B1166187 HUMAN IL-2 CAS No. 110942-02-4

HUMAN IL-2

货号: B1166187
CAS 编号: 110942-02-4
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Human Interleukin-2 (B1167480) Discovery as a T-Cell Growth Factor

The discovery of Interleukin-2 marked a significant advancement in understanding how the immune system is controlled at a molecular level nih.gov. In the mid-1960s, initial studies reported activities in leukocyte-conditioned media that promoted lymphocyte proliferation wikipedia.org. The key factor, initially termed T-cell Growth Factor (TCGF), was discovered in the supernatants of activated T cells in 1976 by researchers including Francis W. Ruscetti, Doris A. Morgan, and Robert C. Gallo nih.govtandfonline.comfrontiersin.orgaai.org. This discovery made it possible to grow and expand normal lymphocytes long-term in laboratory settings nih.govaai.org. The factor was isolated from cultured mouse cells in 1979 and from cultured human cells in 1980 wikipedia.org. The gene for human IL-2 was subsequently cloned in 1982 wikipedia.org. The availability of purified and recombinant IL-2 facilitated further investigation into the activation, function, differentiation, and regulatory pathways of activated T cells and natural killer (NK) cells frontiersin.org.

Human Interleukin-2 as a Key Cytokine in Immune Regulation

IL-2 is recognized as a potent pleiotropic cytokine deeply involved in the regulation of immune responses frontiersin.orgembopress.org. It is primarily produced by activated CD4+ T cells and, to a lesser extent, by activated CD8+ T cells and natural killer cells wikipedia.orgresearchgate.netqkine.compromega.com. IL-2 mediates its effects by binding to IL-2 receptors (IL-2R) expressed by lymphocytes wikipedia.orgqkine.com. The IL-2 receptor is a complex typically composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132) qkine.compromega.comnih.gov. Binding of IL-2 to its receptor initiates downstream signaling pathways, notably activating the Janus family tyrosine kinases JAK1 and JAK3, which in turn phosphorylate STAT proteins, particularly STAT5 nih.govwikipathways.orgnih.gov. This signaling cascade influences various cellular processes, including proliferation, survival, activation, and differentiation promega.comwikipathways.org.

Overview of Human Interleukin-2's Pleiotropic Functions in the Immune System

IL-2 exhibits a wide range of functions within the immune system, often described as pleiotropic effects embopress.orgpromega.comnih.govwikipathways.orgrupress.org. Its functions are largely dictated by the biological context and the target cell type embopress.orgrupress.org.

Key functions of this compound include:

T-cell Growth and Proliferation: IL-2 is a potent mitogen and growth regulator for T cells, essential for their proliferation and expansion following activation by antigens nih.govembopress.orgqkine.comcellsignal.comsigmaaldrich.cn.

Differentiation of T Cell Subsets: IL-2 plays a crucial role in guiding the differentiation of naive CD4+ T cells into various T helper cell subsets. It can promote differentiation into Th1 and Th2 lymphocytes while impeding differentiation into Th17 and follicular T helper lymphocytes wikipedia.orgnih.govrupress.org. It also promotes the differentiation of T cells into effector T cells and memory T cells wikipedia.orgembopress.org.

Regulation of Regulatory T Cells (Tregs): A critical function of IL-2 is its role in the development, maintenance, and expansion of regulatory T cells (Tregs) wikipedia.orgembopress.orgpromega.comnih.govwikipathways.orgrupress.orgnih.gov. Tregs are essential for maintaining immunological self-tolerance and preventing autoimmune diseases by suppressing other T cells wikipedia.orgwikipathways.orgrupress.org.

Enhancement of Cytotoxic Activity: IL-2 increases the cell killing activity of both natural killer (NK) cells and cytotoxic T cells wikipedia.orgembopress.orgpromega.comwikipathways.org.

Activation-Induced Cell Death (AICD): IL-2 is involved in AICD, a process that helps to contract the immune response after the antigen has been cleared, thus maintaining immune system balance wikipedia.orgwikipathways.orgcellsignal.com.

Influence on B Cells: IL-2 can also influence B cells, promoting their proliferation and differentiation and supporting immunoglobulin production wikipathways.orgnih.govcellsignal.com.

The expression and secretion of IL-2 are tightly regulated, functioning as part of both positive and negative feedback loops to modulate immune responses wikipedia.org.

Here is a summary of some key functions of this compound:

FunctionDescriptionAffected Cell Types
T-cell Growth and ProliferationStimulates the multiplication and expansion of T cells.T cells (CD4+, CD8+)
Differentiation of T Cell SubsetsInfluences the development of different T helper cell types (Th1, Th2, Th17, Tfh).Naive CD4+ T cells, Effector T cells, Memory T cells
Regulation of Regulatory T Cells (Tregs)Promotes the development, maintenance, and expansion of immune-suppressing Tregs.Regulatory T cells (Tregs)
Enhancement of Cytotoxic ActivityIncreases the ability of cells to kill target cells.Natural Killer (NK) cells, Cytotoxic T cells (CTLs)
Activation-Induced Cell Death (AICD)Contributes to the programmed death of activated T cells to resolve immune responses.Activated T cells
Influence on B CellsSupports the growth and differentiation of B cells and aids in antibody production.B cells

This table summarizes the primary functions of this compound based on the provided text.

属性

CAS 编号

110942-02-4

产品来源

United States

Molecular Architecture and Biochemical Attributes of Human Interleukin 2

Gene Structure and Locus of Human Interleukin-2 (B1167480) (IL-2)

The gene encoding human interleukin-2, designated IL2, is located on chromosome 4. Specifically, its locus is mapped to the reverse strand at positions 122,451,470 to 122,456,725 on assembly GRCh38. ensembl.orgensembl.org The IL2 gene is classified as protein-coding and has been identified to have two transcripts (splice variants). ensembl.org It is also associated with 34 phenotypes and has 89 orthologues. ensembl.org

Primary Protein Structure of Human Interleukin-2

The primary structure of human IL-2 is a polypeptide chain synthesized as a precursor protein that undergoes post-translational processing.

Amino Acid Sequence and Precursor Form

This compound is initially synthesized as a precursor polypeptide chain. This precursor form of human interleukin-2 consists of 153 amino acids. academicjournals.orguniprot.org The mature, secreted form of IL-2 is shorter, resulting from the cleavage of a signal peptide. academicjournals.org

The amino acid sequence of the mature this compound protein is: MAPTSSSTKK TQLQLEHLLL DLQMILNGIN NYKNPKLTRM LTFKFYMPKK ATELKHLQCL EEELKPLEEV LNLAQSKNFH LRPRDLISNI NVIVLELKGS ETTFMCEYAD ETATIVEFLN RWITFAQSII STLT. thermofisher.com

The molecular weight of the mature recombinant this compound protein is approximately 15.5 kDa. thermofisher.com

Signal Peptide Cleavage

The precursor form of this compound contains a signal peptide at its N-terminus. This signal peptide is 20 amino acids in length and shares characteristics with signal peptides of other secretory proteins. invivogen.com The intracellular cleavage of the IL-2 signal peptide occurs after Serine 20, leading to the secretion of the mature protein. academicjournals.orginvivogen.com The signal peptide is crucial for directing the nascent polypeptide chain into the endoplasmic reticulum for processing and secretion. researchgate.net Modifications to the IL-2 signal peptide, such as increasing its basicity and hydrophobicity, have been shown to augment protein secretion efficiency in in vitro and in vivo systems. researchgate.nettandfonline.com

Post-Translational Modifications of Human Interleukin-2

Post-translational modifications are crucial for the proper folding, stability, and function of this compound.

Disulfide Bond Formation and Structural Stability

Research has shown the importance of the correct disulfide bond formation for IL-2 activity. Mutations affecting the cysteine residues and potentially leading to incorrect disulfide linkages can dramatically decrease biological activity. nih.gov Disulfide bond engineering has been explored as a strategy to enhance the stability and pharmacokinetics of IL-2, potentially leading to improved therapeutic efficacy. rapidnovor.com

Here is a summary table of key molecular attributes:

AttributeDescription
Gene Locus (GRCh38)Chromosome 4: 122,451,470-122,456,725 (reverse strand)
Gene SymbolIL2 ensembl.orgensembl.org
Precursor Amino Acids153 academicjournals.orguniprot.org
Mature Amino Acids133 academicjournals.org
Signal Peptide Length20 amino acids academicjournals.orginvivogen.com
Molecular Weight (Mature)~15.5 kDa thermofisher.com
Disulfide BondsOne intramolecular bond between Cys58 and Cys105 ethz.chnih.gov
Cysteine Residues3 (at positions 58, 105, and 125) ethz.chscirp.orgnih.gov
GlycosylationCan be glycosylated in native form; recombinant E. coli product is not. nih.gov

Secondary and Tertiary Structural Conformation of Human Interleukin-2

Alpha-Helical Bundle Architecture

The helices are connected by loops of varying lengths. guptasarmalab.in The loop connecting helices B and C (the BC loop) is relatively short, while the loops connecting helix A to B (the AB loop) and helix C to D (the CD loop) are longer and span the length of the helix bundle. guptasarmalab.inresearchgate.net A single disulfide bond also contributes to the structural integrity, forming a covalent link between helix A and a segment preceding helix D. researchgate.net

Structural Domains and Key Residues for Receptor Interaction

This compound interacts with a heterotrimeric receptor complex composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and γc (CD132). pnas.orgwikipedia.orgtandfonline.com The binding of IL-2 to these receptor subunits involves distinct interaction sites on the cytokine surface. pnas.orgresearchgate.net

The interaction interface between IL-2 and its receptor subunits is crucial for initiating downstream signaling pathways. pnas.orgsinobiological.comnih.gov Key residues on the IL-2 molecule are involved in these interactions. For instance, the IL-2Rβ subunit interacts with distinct sites on IL-2, specifically engaging with helix 1 (corresponding to helix A) and helix 3 (corresponding to helix C). researchgate.net Critical residues on IL-2 involved in the interaction with IL-2Rβ include Asp-20 and His-16. Asp-20 forms hydrogen bonds with His-133 and Tyr-134 on IL-2Rβ, while His-16 is situated in a pocket formed by several residues on IL-2Rβ. pnas.orgresearchgate.net Other significant interactions with IL-2Rβ involve residues such as Leu-19, Asp-84, Asn-88, and Val-91 on IL-2. pnas.orgresearchgate.net

The γc subunit interacts with IL-2 at a different site, involving helix 1 (helix A) and helix 4 (helix D). pnas.orgresearchgate.net Gln-126 on IL-2 has been identified as a critical residue for contacting γc. pnas.org Other residues contributing significantly to the IL-2/γc interface include Glu-15, Thr-123, and Ile-129. pnas.org

The IL-2Rα subunit binds to a third site on IL-2, which is formed by helix 2 (helix B) and two loops, positioned atop the quaternary complex. researchgate.net This interaction is characterized by a large buried surface area and numerous charge-charge interactions, correlating with the rapid association rate and high-affinity interaction between IL-2Rα and IL-2. pnas.orgresearchgate.net Key residues involved in the interaction with IL-2Rα have been identified, and mutation studies have shown that residues like Phe42 are critical for binding to the alpha chain. researchgate.netnih.gov The AB loop of IL-2 is a main binding site for IL-2Rα. biorxiv.org

Human Interleukin 2 Receptor Complex: Structure, Expression, and Ligand Engagement

Subunit Composition of the Human Interleukin-2 (B1167480) Receptor

The human IL-2 receptor complex is composed of three distinct transmembrane protein subunits: the alpha chain (IL-2Rα), the beta chain (IL-2Rβ), and the common cytokine receptor gamma chain (γc). wikipedia.orgbio-rad.com These subunits are encoded by separate genes and exhibit different expression patterns across various cell types and activation states. aai.org

Interleukin-2 Receptor Alpha Chain (CD25)

The Interleukin-2 Receptor Alpha Chain, also known as CD25 or Tac antigen, is a 55 kDa glycoprotein (B1211001). nih.govnih.gov It is a type I transmembrane protein with a signal peptide, an extracellular region, a transmembrane region, and a cytoplasmic domain. sinobiological.comsinobiological.com CD25 is capable of binding IL-2 on its own, albeit with low affinity (dissociation constant (Kd) typically around 10 nM or 10⁻⁸ M). nih.govoup.comwikipedia.org While CD25 binds IL-2, its intracellular domain is short and does not directly participate in signal transduction. wikipedia.orgresearchgate.net Its primary role is to enhance the affinity of the receptor complex for IL-2 and present the ligand to the signaling subunits. bio-rad.comwikipedia.orgrcsb.orgnih.gov CD25 expression is generally induced upon immune cell activation, particularly on activated T cells and regulatory T cells (Tregs), which express high levels. aai.orgsinobiological.comoup.commabtech.com It is also expressed on activated B cells and monocytes, and can be found on plasmacytoid dendritic cells upon activation. mabtech.comnih.gov A soluble form of CD25 (sIL-2Rα) can be released extracellularly, and its increased levels in biological fluids are associated with immune system activation. mabtech.comrndsystems.com

Interleukin-2 Receptor Beta Chain (CD122)

The Interleukin-2 Receptor Beta Chain, also known as CD122, is a type I cytokine receptor with a molecular weight of approximately 70-75 kDa. nih.govnih.gov It is a key component of both the IL-2 and IL-15 receptors. oup.commedchemexpress.com CD122 contains extracellular, helical, and cytoplasmic domains. medchemexpress.com The cytoplasmic domain is essential for initiating intracellular signaling pathways upon IL-2 binding, including the JAK-STAT, PI3K/Akt, and Ras-MAPK pathways. wikipedia.orgbio-rad.commedchemexpress.combiolegend.com CD122 associates with Janus kinase 1 (JAK1). wikipedia.orgbio-rad.com CD122 binds IL-2 with intermediate affinity (Kd typically around 1 nM or 10⁻⁹ M) when associated with the common gamma chain. nih.govoup.commedchemexpress.com CD122 is constitutively expressed on various immune cells, including memory CD8+ T cells and NK cells, and is induced on naive T cells after antigen activation. aai.orgnih.gov It is also expressed on B and T lymphocytes, and has been observed on fibroblast-like synoviocytes and adult dermal fibroblasts. medchemexpress.comaai.org

Common Cytokine Receptor Gamma Chain (CD132)

The Common Cytokine Receptor Gamma Chain, also known as γc or CD132, is a 64 kDa cytokine receptor subunit. nih.govnih.gov It is a member of the type I cytokine receptor family and is a shared component of the receptor complexes for several other interleukins, including IL-4, IL-7, IL-9, IL-15, and IL-21. oup.comwikipedia.orgquartzy.comontosight.aisinobiological.com The γc chain is crucial for the signaling of these cytokines and plays a vital role in the development, proliferation, survival, and differentiation of various lymphoid cell lineages. wikipedia.orgontosight.aisinobiological.com Like CD122, the γc chain has an intracellular domain that is essential for signal transduction, associating with Janus kinase 3 (JAK3). wikipedia.orgbio-rad.comwikipedia.org Upon ligand binding to the receptor complex, JAK1 and JAK3 are activated, leading to the phosphorylation of the receptor subunits and the recruitment and phosphorylation of downstream signaling molecules, such as STAT proteins. bio-rad.comuniprot.orgwikipedia.orgsinobiological.com The γc subunit is generally constitutively expressed on most lymphocyte populations. aai.orgnih.govwikipedia.org

Here is a summary of the this compound receptor subunits:

Subunit NameAlternative NamesApproximate Molecular Weight (kDa)Primary Role in Receptor ComplexTypical Expression PatternAssociated JAK Kinase
Interleukin-2 Receptor Alpha ChainCD25, Tac antigen55Low-affinity binding, presents IL-2 to signaling subunitsActivated T cells (especially Tregs), activated B cells, monocytes, activated pDCsNone
Interleukin-2 Receptor Beta ChainCD122, p70-7570-75Intermediate-affinity binding (with γc), Signal transductionMemory CD8+ T cells, NK cells, activated naive T cells, B/T lymphocytes, fibroblastsJAK1
Common Cytokine Receptor Gamma Chainγc, CD132, IL-2Rγ, SCIDX164Intermediate-affinity binding (with IL-2Rβ), Signal transduction, shared with other cytokine receptorsMost lymphocyte populationsJAK3

Affinity States of the Human Interleukin-2 Receptor

The this compound receptor can exist in different affinity states for its ligand, IL-2, depending on the combination of subunits assembled. These different receptor forms mediate distinct biological outcomes. wikipedia.orgnih.govoup.com The assembly of the IL-2 receptor complex is typically ligand-induced; the subunits are not pre-assembled before IL-2 binding. oup.comrcsb.org

Low-Affinity Monomeric IL-2Rα

The low-affinity form of the this compound receptor consists solely of the monomeric IL-2Rα chain (CD25). nih.govnih.govoup.com This subunit binds IL-2 with a relatively low affinity, with a Kd of approximately 10 nM (10⁻⁸ M). nih.govoup.comwikipedia.org While CD25 can bind IL-2, this low-affinity interaction alone does not lead to intracellular signal transduction because the cytoplasmic tail of CD25 is too short to interact with intracellular signaling molecules. wikipedia.orgresearchgate.netwikipathways.org The primary function of the low-affinity receptor is thought to be the capture and presentation of IL-2 to the other receptor subunits, thereby facilitating the formation of higher-affinity signaling complexes. rcsb.orgnih.gov

Intermediate-Affinity Dimeric IL-2Rβ/γc

The intermediate-affinity form of the this compound receptor is a dimer composed of the IL-2Rβ (CD122) and the common γc (CD132) subunits. wikipedia.orgnih.govoup.com This dimeric complex binds IL-2 with an intermediate affinity, typically with a Kd of approximately 1 nM (10⁻⁹ M). nih.govoup.commedchemexpress.com Unlike the low-affinity receptor, the intermediate-affinity receptor is functionally capable of transducing intracellular signals upon IL-2 binding. wikipedia.orgwikipathways.org This signaling is mediated through the cytoplasmic domains of both CD122 and γc, which are associated with JAK1 and JAK3, respectively. bio-rad.combiolegend.comwikipathways.org The intermediate-affinity receptor is expressed on various immune cells, including memory CD8+ T cells and natural killer (NK) cells. aai.orgwikipedia.orgsinobiological.com Signaling through the intermediate-affinity receptor can lead to cell survival and proliferation, particularly in contexts where CD25 expression is low or absent. oup.comsinobiological.com

While the outline focuses on low and intermediate affinity states, it is important to note that the high-affinity IL-2 receptor is a heterotrimer consisting of all three subunits: IL-2Rα, IL-2Rβ, and γc. wikipedia.orgnih.govoup.com This complex binds IL-2 with the highest affinity (Kd typically 10-50 pM or 10⁻¹¹ M) and is the primary signaling receptor on cells expressing all three subunits, such as activated T cells and regulatory T cells. nih.govoup.comwikipedia.orgsinobiological.com The formation of the high-affinity receptor is a stepwise process, where IL-2 first binds to IL-2Rα, and this binary complex then associates with the pre-formed IL-2Rβ/γc dimer. oup.comrcsb.org

Here is a summary of the IL-2 receptor affinity states:

Affinity StateSubunit CompositionApproximate Kd for IL-2 (M)Signal TransductionPrimary Cell Types Expressing This Form
Low-AffinityMonomeric IL-2Rα~10⁻⁸NoActivated T cells, Tregs, B cells, monocytes, pDCs
Intermediate-AffinityDimeric IL-2Rβ/γc~10⁻⁹YesMemory CD8+ T cells, NK cells, monocytes, fibroblasts

High-Affinity Trimeric IL-2Rαβγ

The high-affinity form of the this compound receptor is a heterotrimer composed of three distinct subunits: the IL-2R alpha chain (IL-2Rα, also known as CD25 or p55), the IL-2R beta chain (IL-2Rβ, also known as CD122 or p70-75), and the IL-2R gamma chain (IL-2Rγ, also known as the common gamma chain, γc, CD132, or p64). nih.govwikipedia.orgnih.gov This trimeric complex exhibits the highest affinity for IL-2, with a dissociation constant (Kd) of approximately 10⁻¹¹ M. wikipedia.orgnih.gov

The crystal structure of the trimeric complex reveals that IL-2 interacts with all three receptor subunits. rcsb.org The IL-2Rα subunit forms the largest interface with IL-2, contributing significantly to the rapid association rate. nih.govrcsb.org Interestingly, IL-2Rα makes no direct contacts with IL-2Rβ or IL-2Rγ in the trimeric complex structure. nih.govrcsb.org The IL-2Rβ and IL-2Rγ subunits interact with IL-2 and also with each other, forming extensive interfaces that span nearly their entire length. nih.govrcsb.org Specifically, Helix A of IL-2 is positioned tightly between IL-2Rβ and IL-2Rγ, creating a three-way junction that facilitates the recruitment of IL-2Rγ. nih.govrcsb.org The interface between IL-2 and IL-2Rγ is characterized by a smaller buried surface area and fewer hydrogen bonds compared to the other interfaces, consistent with its role as a common receptor component. nih.govrcsb.orgresearchgate.net

Cellular Expression Patterns of Human Interleukin-2 Receptor Subunits

The expression of the different IL-2 receptor subunits (IL-2Rα, IL-2Rβ, and IL-2Rγ) varies significantly across different immune cell subsets and depends on their activation state. This differential expression is a key determinant of a cell's responsiveness to IL-2. sinobiological.comfrontiersin.orgelifesciences.org

Constitutive and Inducible Expression on Lymphocyte Subsets

The expression of IL-2R subunits can be either constitutive (always present) or inducible (expressed upon activation).

IL-2Rα (CD25): This subunit is generally expressed at low levels on resting lymphocytes but is rapidly and strongly induced upon T cell activation through the T cell receptor (TCR) and co-stimulatory molecules. njmonline.nlnih.govpnas.org Regulatory T cells (Tregs) are a notable exception, as they constitutively express high levels of IL-2Rα. njmonline.nlsinobiological.comresearchgate.netfrontiersin.org Activated CD4+ and CD8+ T lymphocytes transiently express high levels of IL-2Rα. njmonline.nl The induction of IL-2Rα expression on activated lymphocytes involves the transcription of the IL2RA gene. pnas.orgresearchgate.net The expression of IL-2Rα protein on the cell surface is a dynamic process involving continuous synthesis and rapid breakdown, with a reported half-life of 2 to 3 hours on activated tonsil lymphocytes. nih.gov

IL-2Rβ (CD122): This subunit is constitutively expressed on several immune cell types, including resting CD8+ T cells, Natural Killer (NK) cells, and monocytes. njmonline.nlrupress.orgsinobiological.com It is also present on naive CD4+ T lymphocytes at very low levels and on memory CD4+ T lymphocytes at low levels. njmonline.nl

IL-2Rγ (CD132): Also known as the common gamma chain (γc), this subunit is constitutively expressed across the lympho-hematopoietic lineage and is a component of receptors for multiple cytokines. wikipedia.orgrupress.orgfrontiersin.org

The co-expression of IL-2Rβ and IL-2Rγ forms the intermediate-affinity IL-2 receptor, which is present on resting T cells and NK cells. wikipedia.orgfrontiersin.orgsinobiological.com The expression of IL-2Rα alongside IL-2Rβ and IL-2Rγ leads to the formation of the high-affinity trimeric receptor. wikipedia.orgsinobiological.comsinobiological.com

Differential Receptor Expression and Cellular Sensitivity to Human Interleukin-2

The differential expression of IL-2 receptor subunits on various immune cell subsets results in varying degrees of sensitivity to IL-2. Cells expressing the high-affinity trimeric receptor are the most sensitive to IL-2, responding to lower concentrations of the cytokine compared to cells expressing only the intermediate-affinity receptor. wikipedia.orgsinobiological.comfrontiersin.orginvivogen.com

Regulatory T cells (Tregs), with their constitutive high expression of IL-2Rα and thus the high-affinity receptor, are particularly sensitive to IL-2 and can respond to low physiological levels of the cytokine. njmonline.nlresearchgate.netfrontiersin.org This high sensitivity is crucial for their maintenance and proliferation, which are essential for maintaining immune tolerance. elifesciences.orgresearchgate.netuniprot.orguniprot.orgwikipedia.org

Naive CD4+ and CD8+ T cells primarily express the intermediate-affinity IL-2R (IL-2Rβγ) and require higher concentrations of IL-2 for initial proliferation. njmonline.nlinvivogen.com Upon activation, these cells upregulate IL-2Rα expression, forming the high-affinity receptor and becoming more sensitive to IL-2, which drives their differentiation into effector and memory cells. wikipedia.orginvivogen.com

The varying expression patterns of IL-2R subunits across different lymphocyte subsets are summarized in the table below:

Lymphocyte SubsetIL-2Rα (CD25) ExpressionIL-2Rβ (CD122) ExpressionIL-2Rγ (CD132) ExpressionAffinity for IL-2Sensitivity to IL-2
Resting Naive T cellsLow/AbsentPresentPresentIntermediateLower
Activated CD4+ T cellsHigh (Inducible)PresentPresentHighHigher
Activated CD8+ T cellsHigh (Inducible)PresentPresentHighHigher
Regulatory T cells (Tregs)High (Constitutive)PresentPresentHighHighest
Resting CD8+ T cellsLowPresentPresentIntermediateLower
Natural Killer (NK) cellsLowPresentPresentIntermediateLower
Memory CD4+ T cellsLowPresentPresentIntermediateLower
Memory CD8+ T cellsHighPresentPresentIntermediateLower

Note: This table provides a general overview; expression levels can vary depending on specific activation states and cellular contexts.

This differential expression allows IL-2 to exert distinct effects on different immune cell populations, playing a critical role in balancing immune activation and tolerance. elifesciences.orgresearchgate.net

Mechanisms of Human Interleukin-2 Ligand Binding and Receptor Assembly

The binding of this compound to its receptor and the subsequent assembly of the receptor complex is a well-studied process critical for initiating downstream signaling.

Sequential Binding Model

The most widely accepted model for the assembly of the high-affinity trimeric IL-2R complex upon ligand binding is the sequential binding model, also known as the affinity conversion model. wikipedia.orgplos.orgstanford.edu This model proposes a stepwise process where IL-2 initially interacts with the IL-2Rα subunit, followed by the recruitment of the IL-2Rβ and then the IL-2Rγ subunits. nih.govwikipedia.orgrcsb.orgplos.org

The initial binding of IL-2 to the low-affinity IL-2Rα subunit is characterized by a rapid association rate due to favorable charge-charge interactions. nih.govrcsb.org While this interaction alone does not lead to signal transduction, it effectively concentrates IL-2 on the cell surface and presents it in a conformation that facilitates its interaction with the signaling subunits, IL-2Rβ and IL-2Rγ. nih.govnih.gov

Following the initial interaction with IL-2Rα, the IL-2/IL-2Rα complex then associates with the intermediate-affinity IL-2Rβ subunit. nih.govrcsb.orgplos.org This interaction is crucial for initiating signal transduction. Finally, the common gamma chain (IL-2Rγ) is recruited to the complex, forming the high-affinity trimeric receptor. nih.govrcsb.orgplos.org The assembly of the full trimeric complex is stabilized by extensive interfaces between IL-2, IL-2Rβ, and IL-2Rγ. nih.govrcsb.org

While the sequential binding model is widely supported, some research has explored the possibility of alternative assembly pathways or pre-formed receptor complexes, particularly involving IL-2Rα and IL-2Rβ. plos.orgstanford.edu However, the sequential model, starting with IL-2 binding to IL-2Rα, remains the dominant paradigm. plos.org

Allosteric Effects of Human Interleukin-2 Receptor Alpha Chain Binding on Beta Chain Interaction

Binding of IL-2 to the IL-2Rα subunit is not merely an initial docking step; it induces conformational changes in the IL-2 molecule itself. invivogen.comtandfonline.com These allosteric effects are significant because they enhance the subsequent interaction of IL-2 with the IL-2Rβ subunit. invivogen.comtandfonline.com

One observed structural change in IL-2 upon binding to IL-2Rα is a small shift in the C-helix towards the helical core, particularly around residue Asp84. tandfonline.com This conformational adjustment makes IL-2 more favorable for binding to IL-2Rβ. tandfonline.com Essentially, the interaction with IL-2Rα "primes" IL-2 for high-affinity binding to the signaling receptor components. invivogen.com

Furthermore, the presence of the IL-2Rα subunit can influence the function of IL-2Rβ in ways that enhance IL-2 binding and signaling, even through mechanisms that may not strictly require prior binding of IL-2 to IL-2Rα. nih.gov This suggests a more complex interplay between the receptor subunits than a simple sequential binding cascade. The IL-2Rα-mediated augmentation of IL-2Rβ function may involve an "affinity conversion" of IL-2Rβ, increasing its affinity for IL-2. nih.gov Research using mutant IL-2 analogs that primarily bind to IL-2Rβ has provided evidence supporting the idea that IL-2Rα can exert positive effects on IL-2Rβ binding, possibly by altering its conformation. nih.govaai.org

This allosteric modulation highlights the critical regulatory role of the non-signaling IL-2Rα subunit in the formation of the high-affinity IL-2 receptor complex and the subsequent initiation of IL-2 signaling.

Intracellular Signaling Cascades Orchestrated by Human Interleukin 2

Activation of Janus Kinase (JAK) Family Members

Cytokine receptors, including the IL-2R, lack intrinsic enzymatic activity. Signal transduction is instead mediated by their association with cytoplasmic tyrosine kinases of the JAK family. wikipathways.orgaai.orgresearchgate.net

JAK1 and JAK3 Recruitment and Phosphorylation

Upon the binding of IL-2, the IL-2Rβ and IL-2Rγ subunits undergo heterodimerization, leading to the recruitment and activation of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). bio-rad.comwikipathways.orgpnas.orgresearchgate.net JAK1 is constitutively associated with the IL-2Rβ subunit, while JAK3 is primarily linked to the IL-2Rγ subunit. bio-rad.compnas.orgresearchgate.net The close proximity of these kinases upon receptor assembly facilitates their trans-phosphorylation and activation. wikipedia.orgreactome.orgmdpi.com Research indicates that IL-2 stimulation can induce a more pronounced activation of JAK3 compared to JAK1 in human T lymphocytes. nih.gov Within the IL-2R complex, JAK3 is believed to play a role in phosphorylating JAK1. reactome.orgmdpi.com These phosphorylation events on the intracellular domains of the receptor subunits create crucial docking sites for downstream signaling molecules, particularly members of the STAT family. bio-rad.comresearchgate.net

Signal Transducer and Activator of Transcription (STAT) Pathway Activation

The JAK-STAT pathway represents a central signaling axis activated by IL-2. wikipedia.orgresearchgate.net

STAT5 Activation, Dimerization, and Nuclear Translocation

Signal Transducer and Activator of Transcription 5 (STAT5) is the primary STAT protein activated in response to IL-2 signaling. wikipedia.orgnih.gov JAK1 and JAK3 phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain, notably Y392 and Y510 in human cells. researchgate.netnih.govfrontiersin.org These phosphorylated tyrosine residues serve as docking sites for STAT5 proteins, which are recruited via their Src homology 2 (SH2) domains. STAT5 exists as two isoforms, STAT5A and STAT5B, both responsive to IL-2. nih.govnih.gov Following recruitment, STAT5 proteins are phosphorylated by the activated JAKs on conserved tyrosine residues (Y694 in STAT5A and Y699 in STAT5B). nih.govfrontiersin.org This phosphorylation event triggers the dimerization of STAT5 proteins, forming homodimers (STAT5A-STAT5A or STAT5B-STAT5B) or heterodimers (STAT5A-STAT5B). nih.govnih.gov The activated STAT5 dimers then translocate from the cytoplasm into the nucleus. wikipedia.orgontosight.ainih.gov

Roles of STAT1 and STAT3 in Human Interleukin-2 (B1167480) Signaling

Although STAT5 is the predominant STAT activated by IL-2, STAT1 and STAT3 also undergo activation, albeit typically to a lesser degree, in response to IL-2 in specific cell types, such as activated human T lymphocytes and NK cells. nih.govaai.org Studies have shown that STAT1 and STAT3 can associate with the IL-2Rβ chain through its acidic subdomain. nih.gov Unlike the interaction of STAT5, the binding of STAT1 and STAT3 to the IL-2Rβ chain may not be strictly dependent on the phosphorylation of receptor tyrosine residues. nih.gov While their activation by IL-2 is less prominent than that of STAT5, STAT1 and STAT3 can contribute to the cellular response, and their roles may be context-dependent and influenced by co-stimulatory signals, sometimes exhibiting opposing effects.

STAT5-Dependent Gene Regulation

Within the nucleus, activated STAT5 dimers function as transcription factors by binding to specific DNA sequences, primarily gamma-activated sequences (GAS) elements, located in the promoter regions of target genes. nih.govnih.gov This DNA binding, often in cooperation with other transcription factors and co-regulators, modulates the transcription of a wide array of genes involved in crucial cellular processes, including cell cycle progression, resistance to apoptosis, differentiation, and various aspects of immune function. ontosight.ainih.gov Key target genes regulated by STAT5 downstream of IL-2 signaling include those encoding cytokines, cytokine receptors (such as the IL-2Rα chain), and important transcription factors. ontosight.ainih.govnih.gov The STAT5-mediated upregulation of IL-2Rα expression, for example, can enhance the cell's responsiveness to IL-2, creating a positive feedback loop that sustains signaling. ontosight.ainih.gov

Detailed research findings highlight the critical role of STAT5 in driving the expression of genes essential for T cell proliferation and survival, as well as its influence on the differentiation pathways of T helper cell subsets. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Engagement

In addition to the JAK-STAT pathway, IL-2 also activates the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling cascade, which is vital for regulating cell growth, survival, and metabolic processes. wikipedia.orgwikipathways.orgresearchgate.net Upon IL-2 binding, PI3K is recruited to the activated receptor complex, often facilitated by adaptor proteins such as Shc, which interacts with phosphorylated tyrosine residues (e.g., Y338 in human IL-2Rβ) on the IL-2Rβ chain. nih.gov The activation of PI3K results in the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger located at the plasma membrane. PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its recruitment and activation. bio-rad.com Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and also contributes to cell growth and proliferation, partly through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway. bio-rad.comresearchgate.net The engagement of the PI3K/Akt/mTOR pathway by IL-2 contributes significantly to the proliferative and anti-apoptotic signals, acting in concert with the JAK-STAT pathway to mediate the full spectrum of IL-2's biological effects. bio-rad.comwikipathways.org

Upstream Activation Mechanisms

Upon IL-2 binding to its receptor, the associated Janus kinases, specifically JAK1 bound to IL-2Rβ and JAK3 bound to γc, are activated. This activation involves the phosphorylation of the cytoplasmic domains of the IL-2Rβ and γc chains. These phosphorylated tyrosine residues serve as docking sites for various intracellular signaling molecules, initiating downstream cascades.

One critical outcome of JAK activation is the phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, predominantly STAT5A and STAT5B. Phosphorylation of STAT5 at specific tyrosine residues (Y392 and Y510 in human IL-2Rβ) leads to dimerization and translocation to the nucleus, where they regulate the transcription of target genes. While STAT5 activation is a major pathway, IL-2 signaling extends beyond STATs and involves other networks.

The IL-2 receptor complex also recruits other kinases, such as Spleen tyrosine kinase (Syk) and lymphocyte-specific protein tyrosine kinase (Lck), which are activated downstream of JAK1 and JAK3, respectively. Lck is important for the induction of the c-Fos gene, while Syk activation results in the induction of the c-Myc gene. JAK3 is required for the induction of both c-Fos and c-Myc genes.

The adapter protein SHC (Src homology 2 domain containing) protein 1 is also tyrosine phosphorylated upon IL-2 stimulation and associates with the IL-2Rβ chain, playing a role in coupling IL-2R stimulation to downstream signaling. This interaction involves the phosphotyrosine-binding (PTB) domain of SHC and a specific tyrosine residue (Y338) on the IL-2Rβ chain.

Downstream Effects on Cell Growth and Survival

IL-2 receptor signaling activates multiple pathways that transmit mitogenic and survival-promoting signals. Beyond STAT5 activation, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a key mediator of IL-2's effects on cell survival and growth. PI3K is activated downstream of IL-2R signaling, catalyzing the phosphorylation of Phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3), which recruits molecules like PDK1 and Akt to the cell membrane. Activated Akt signaling promotes cell survival, partly by up-regulating I-kappaB degradation via phosphorylation of IKK-alpha, thereby activating Nuclear factor-kappa B (NF-kB). NF-kB target genes include those involved in promoting cell survival. Akt activation has been shown to protect T cells from apoptosis following growth factor withdrawal and may promote T cell survival by increasing Bcl-2 expression.

IL-2 is crucial for achieving T-cell mediated immunity and regulating the immune response, acting as a growth factor for growing T cells in long-term culture. It stimulates the growth, proliferation, and differentiation of various immune cells.

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Activation

The MAPK/ERK pathway is another significant signaling cascade activated by IL-2, contributing to its effects on cell growth, proliferation, and differentiation.

Components and Signaling Cascade

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is initiated by extracellular signals binding to cell surface receptors. In the context of IL-2 signaling, the activation of this pathway involves the recruitment of adapter proteins and exchange factors downstream of the activated IL-2 receptor.

Following IL-2 stimulation and the phosphorylation of the IL-2Rβ chain, the adapter protein SHC is recruited. Phosphorylated SHC then interacts with Growth factor receptor-bound protein 2 (GRB2), which in turn binds to Son of sevenless homologs (SOS), a guanine (B1146940) nucleotide exchange factor. This complex formation (SHC/GRB2/SOS) leads to the activation of Ras, a small GTPase, by promoting the exchange of GDP for GTP.

Activated Ras subsequently triggers a kinase cascade. It activates Raf kinases (MAP3K), such as c-Raf-1. Activated Raf then phosphorylates and activates MAPK/ERK Kinases (MEK1 and MEK2, also known as MAP2K). Finally, MEK1/2 phosphorylates and activates Extracellular signal-regulated kinases (ERK1 and ERK2, also known as MAPK). This phosphorylation activates ERK1/2, allowing them to phosphorylate various downstream targets, including transcription factors and other proteins, to regulate cellular functions.

Impact on Cell Differentiation and Proliferation

The MAPK/ERK pathway activated by IL-2 plays a critical role in regulating cell differentiation and proliferation. Activated ERK1/2 can induce the activation of transcription factors, including Elk-1, c-Fos, c-Jun/c-Fos, and AP-1, which are important in IL-2 gene expression and other cellular processes.

Research indicates that the MAPK/ERK pathway is necessary for IL-2 to activate NK cells, leading to functions such as lymphokine-activated killing (LAK) activity, IFN-γ secretion, and the expression of activation markers like CD25 and CD69. Inhibition of the MEK/ERK pathway has been shown to block these IL-2-induced responses in NK cells.

Furthermore, studies have highlighted the involvement of the MAPK/ERK pathway in the differentiation of other immune cells. IL-2 has been shown to drive activated B cell differentiation towards plasma cells, and this process involves the potentiation of ERK activation. This potentiation leads to the downregulation of BACH2 and IRF8, sustaining the expression of BLIMP1, a master regulator for plasma cell differentiation. Inhibition of the MAPK/ERK pathway impairs IL-2-induced plasma cell differentiation.

The ERK pathway also contributes to the differentiation of human γδ T cells into cytotoxic type 1 effector cells upon IL-2 signaling. Through the MAPK/ERK pathway, IL-2 induces the expression of T-bet and Eomes, enhancing the cytotoxic effects of these cells.

While IL-2 is known as a T-cell growth factor and promotes proliferation , the specific contribution of the MAPK/ERK pathway to IL-2-induced proliferation can vary depending on the cell type and context. However, the pathway's role in regulating transcription factors and its necessity for the activation and differentiation of various immune cells underscore its importance in mediating IL-2's proliferative and differentiative signals.

Interplay with Other Intracellular Signaling Molecules

IL-2 signaling involves complex interactions and cross-talk between various intracellular molecules and pathways. While the JAK-STAT, PI3K-Akt, and MAPK/ERK pathways are major cascades, their activities are modulated by other proteins and can influence each other.

SHC (Src Homology 2 Domain Containing) Protein 1

SHC (Src homology 2 domain containing) protein 1 is a key adapter protein that plays a significant role in the interplay between IL-2 signaling and other pathways, particularly the MAPK/ERK cascade. As mentioned earlier, SHC is rapidly tyrosine phosphorylated upon IL-2 stimulation and associates with the phosphorylated IL-2Rβ chain, primarily through its PTB domain binding to Y338 of IL-2Rβ.

Once phosphorylated, SHC acts as a docking protein, recruiting GRB2 via its SH2 domain. GRB2, in turn, recruits SOS, leading to the activation of Ras and the subsequent initiation of the Raf-MEK-ERK cascade. This interaction highlights SHC's crucial role in linking IL-2 receptor engagement to the activation of the MAPK/ERK pathway.

Beyond its role in activating the MAPK/ERK pathway, SHC has also been implicated in the recruitment of other signaling molecules. For instance, SHC-GRB2 complexes associated with IL-2R may facilitate the recruitment of the adaptor protein GAB2, which can then recruit the protein tyrosine phosphatase SHP-2 (PTPN11) to the IL-2 receptor. SHP-2 has been shown to be phosphorylated in response to IL-2, and its activation may influence downstream signaling, including potentially regulating the ERK1/2 pathway.

The interaction of SHC with different proteins through its PTB and SH2 domains suggests that SHC can assemble multiple protein complexes upon IL-2 stimulation, contributing to the complexity and specificity of the downstream signaling responses. While SHC is clearly involved in coupling IL-2R to the Ras-ERK pathway, the precise mechanisms by which it regulates further signals and the full extent of its interactions with other signaling molecules in the context of IL-2 signaling are areas of ongoing research.

Data Table 1: Key Signaling Molecules Activated by Human IL-2

Signaling MoleculeAssociated Pathway(s)Role in IL-2 Signaling
JAK1JAK-STAT, PI3K, MAPKPhosphorylates IL-2Rβ, activates downstream cascades
JAK3JAK-STAT, PI3K, MAPKPhosphorylates γc, activates downstream cascades
STAT5A/BJAK-STATGene transcription regulation, proliferation, survival
PI3KPI3K-Akt-mTORProduces PtdIns(3,4,5)P3, recruits Akt
AktPI3K-Akt-mTORPromotes cell survival, activates NF-kB
RasMAPK/ERKActivates Raf, initiates kinase cascade
Raf (e.g., c-Raf-1)MAPK/ERKPhosphorylates MEK1/2
MEK1/2MAPK/ERKPhosphorylates ERK1/2
ERK1/2MAPK/ERKPhosphorylates transcription factors, regulates differentiation/proliferation
SHC Protein 1MAPK/ERK, othersAdapter protein, links IL-2R to Ras activation, recruits other proteins
GRB2MAPK/ERKAdapter protein, links SHC to SOS
SOSMAPK/ERKGuanine nucleotide exchange factor for Ras
LckOther tyrosine kinasesInvolved in c-Fos gene induction
SykOther tyrosine kinasesInvolved in c-Myc gene induction
SHP-2Phosphatase, interacts with GAB2May regulate ERK1/2 pathway

Data Table 2: Impact of MAPK/ERK Pathway on Cell Function (Examples)

Cell TypeIL-2-Induced Function Dependent on MAPK/ERKResearch Finding Highlights
NK cellsLAK activity, IFN-γ secretion, CD25/CD69 expressionInhibition of MEK1/2 blocks these functions.
Activated B cellsPlasma cell differentiationIL-2 potentiates ERK activation, leading to BLIMP1 expression and differentiation. Inhibition impairs differentiation.
Human γδ T cellsType 1 effector differentiation, cytotoxicityInduces T-bet and Eomes expression via MAPK/ERK, enhancing cytotoxic effects.

Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a protein tyrosine kinase that associates with the IL-2 receptor complex upon IL-2 binding. This association is primarily mediated through the serine-rich region of the IL-2Rβ chain, a region implicated in the transmission of proliferative signals. IL-2 stimulation leads to the activation of Syk. While Syk can phosphorylate STAT3 and STAT5a in co-expression systems, it is not considered essential for IL-2-induced STAT activation. Instead, Syk appears to function as a downstream element of the JAK kinases in IL-2 signaling. Specifically, IL-2-mediated activation of Syk is dependent on the presence of catalytically active JAK3, and Syk functions as a direct substrate of JAK1, but not JAK3.

Activation of Syk in response to IL-2 has been linked to the induction of the c-Myc gene, an event considered critical for cell proliferation in certain hematopoietic cell lines. Research using IL-2-dependent natural killer (NK) cell lines and fresh human NK cells has identified Syk as a critical effector for IL-2-mediated prosurvival signaling in these cells. Inhibition or down-regulation of Syk impaired NK cell viability and induced apoptosis. These studies indicate that Syk is positioned upstream of the PI3-kinase/Akt pathway in IL-2 signaling, regulating PI3-kinase activation of Akt, which is involved in cell survival.

Lymphocyte-Specific Protein Tyrosine Kinase (Lck)

Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of protein tyrosine kinases, is another kinase that associates with the cytoplasmic domain of the IL-2Rβ subunit. Lck constitutively associates with the acidic region of IL-2Rβ. While Lck associates with the IL-2 receptor and its activity increases upon IL-2 stimulation, it does not appear to play a central role in the primary IL-2 signaling pathway leading to STAT activation. Studies have shown that pharmacological inhibition of Lck activity does not inhibit IL-2-mediated phosphorylation of JAK3 and STAT5a. Furthermore, IL-2-mediated Lck activation is independent of JAK3 catalytic activity.

Despite not being central to STAT activation, Lck has been implicated in other IL-2-induced events. It is critical for the induction of the c-Fos gene. Although mutation of the IL-2Rβ acidic region abrogated Lck binding and affected the activation of Ras and the induction of c-Fos and c-Jun, IL-2-induced mitogenesis was not impaired, and surprisingly, lack of this region sometimes resulted in enhanced proliferation of primary T cells. This suggests a complex and context-dependent role for Lck in IL-2 signaling. Lck is also critical for T-cell receptor (TCR) signaling, and IL-2 signaling has been shown to functionally uncouple the TCR complex by altering the subcellular distribution of kinase-active Lck.

Negative Regulatory Feedback Loops in Human Interleukin-2 Signaling

To prevent excessive or prolonged immune activation, this compound signaling is tightly controlled by negative feedback mechanisms. Key players in these loops are members of the Suppressor of Cytokine Signaling (SOCS) family of proteins, particularly CISH and SOCS1.

Cytokine Inducible SH2-Containing Protein (CISH)

Cytokine Inducible SH2-Containing Protein (CISH) is the founding member of the SOCS family and is induced by various cytokines, including IL-2. CISH contains an SH2 domain and a SOCS box domain, characteristic features of this protein family. CISH acts as a negative regulator of cytokine signaling, and its expression is strongly induced by IL-2 in peripheral blood T cells.

CISH is known to associate with the IL-2 receptor β-chain. One proposed mechanism for CISH-mediated inhibition is by competing with STAT5 for binding sites on phosphorylated tyrosine residues of cytokine receptors. By binding to these sites via its SH2 domain, CISH can mask them and prevent STAT5 docking and subsequent activation. Overexpression of CISH has been shown to strongly inhibit IL-2-induced STAT5 phosphorylation and transcriptional activity. However, some research suggests that the notion of CISH directly inhibiting STAT5 phosphorylation by competing for binding sites may not be fully supported by all available evidence, and the mechanism might involve other interactions, such as with JAK3. Recent studies using CRISPR-Cas9 editing in human Tregs indicate that CISH specifically regulates IL-2-dependent activation of STAT5 and STAT3, leading to increased proliferation when CISH is deleted.

CISH also plays a role in regulating TCR signaling by targeting PLC-gamma1 for degradation. While CISH is induced by both TCR stimulation and IL-2, its role in immune regulation is complex and has been described as less clear than that of SOCS1 in some contexts.

Suppressor of Cytokine Signaling 1 (SOCS1)

Suppressor of Cytokine Signaling 1 (SOCS1) is another crucial negative feedback inhibitor of cytokine signaling induced by IL-2, among other cytokines. SOCS1 is a member of the SOCS family and functions in a classical negative feedback loop to regulate pathways that signal through the JAK-STAT pathway.

SOCS1 inhibits IL-2 signaling primarily by associating with and inhibiting the kinase activity of JAK kinases, particularly JAK1 and JAK3, which are critical for initiating the IL-2 signaling cascade. SOCS1 associates with both JAK1 and JAK3, but has been shown to have a greater inhibitory effect on JAK1 tyrosine phosphorylation and kinase activity. This inhibition is mediated through its kinase inhibitory region (KIR) and SH2 domain, which interact with the JAK proteins. The KIR can act as a pseudo-substrate, blocking the substrate-binding groove of the JAK kinase domain.

SOCS1 expression is induced by IL-2, and it then acts to attenuate IL-2R signaling, thereby interrupting the phosphorylation of STAT5. SOCS1 is highly expressed in regulatory T (Treg) cells and plays a vital role in their development and homeostasis, partly by inhibiting IL-2-mediated STAT5 activation which contributes to Treg proliferation. Dysregulation of SOCS1 has been linked to inflammatory diseases and autoimmunity, with SOCS1 haploinsufficiency leading to augmented IL-2 signaling responses.

The SOCS box domain of SOCS1 is involved in recruiting components of the E3 ubiquitin ligase complex, which can target bound proteins for proteasomal degradation, although the role of this mechanism for SOCS1 in inhibiting JAKs appears relatively minor compared to its direct kinase inhibition.

Data Table: Key Kinases and Negative Regulators in this compound Signaling

Protein NameType of MoleculeAssociation with IL-2R Subunit(s)Primary Role in IL-2 SignalingNegative Regulation Mechanism (if applicable)PubChem CID
Spleen Tyrosine Kinase (Syk)Protein Tyrosine KinaseIL-2Rβ (Serine-rich region)Involved in proliferation (c-Myc induction) and cell survivalActivated downstream of JAKs; potential link to PI3K/Akt. 108575
Lymphocyte-Specific Protein Tyrosine Kinase (Lck)Protein Tyrosine KinaseIL-2Rβ (Acidic region)Involved in c-Fos induction; role in TCR uncoupling. Not a primary inhibitor of STAT activation; complex role. 108574
Cytokine Inducible SH2-Containing Protein (CISH)Negative Feedback RegulatorIL-2RβInhibits STAT5/STAT3 activation; regulates TCR signaling. Competes with STAT5 for receptor binding; targets proteins for degradation. 1154
Suppressor of Cytokine Signaling 1 (SOCS1)Negative Feedback RegulatorAssociates with JAKs and IL-2Rβ Inhibits JAK kinase activity, attenuating STAT phosphorylation. Direct inhibition of JAKs via KIR and SH2 domains; minor role in degradation. 9079

Immunological Roles of Human Interleukin 2 in Cellular Differentiation and Immune Homeostasis

Cellular Sources of Human Interleukin-2 (B1167480) Production

IL-2 production is tightly regulated and primarily associated with activated lymphocytes. While traditionally considered a product of activated T cells, other immune cells can also contribute to the IL-2 pool under specific conditions .

Activated CD4+ T Helper Cells

Activated CD4+ T helper (Th) cells are considered the predominant source of IL-2, particularly in secondary lymphoid organs . Upon encountering antigens and receiving costimulatory signals, naïve CD4+ T cells upregulate IL-2 production . This early production of IL-2 by activated CD4+ T cells is crucial for driving the expansion of Treg numbers . Research indicates that CD4+ Tconv cells demonstrate a high potential for IL-2 production among stimulated leukocyte lineages in lymphoid tissues . The development of humoral and cellular immunity is significantly dependent on cytokine production mainly by CD4+ cells, with type 1 helper T cells producing IL-2 and IFN-γ to activate CD8 cytotoxic T cells .

Activated CD8+ T Cells

Activated CD8+ T cells also produce IL-2, although generally to a lesser extent than activated CD4+ T helper cells . This production can occur in both a paracrine and autocrine fashion . Autocrine IL-2 signaling has been shown to be critical for the optimal secondary expansion of memory T cells during primary expansion . Studies have indicated that IL-2-producing CD8+ T cells may have potent expansion capacity and contribute to the formation of long-lasting memory .

Natural Killer (NK) Cells and Dendritic Cells

Natural Killer (NK) cells and Dendritic Cells (DCs) can also produce IL-2, although their contribution and the circumstances under which they do so are subjects of ongoing research .

NK cells, while primarily known for their cytotoxic activity and production of cytokines like IFN-γ and TNF-α, can produce IL-10 when stimulated with IL-2 and/or IL-12 . While IL-2 is crucial for augmenting NK activity and inducing cytokine production, its production by NK cells themselves is less emphasized as a primary source compared to T cells . Some research suggests NK cells may exhibit a preference for autocrine IL-2 production .

Dendritic cells, as potent antigen-presenting cells, have been identified as a potential source of IL-2 cytokine, particularly early after stimulation through pattern recognition receptors . Studies in mice have shown that both CD8+ and CD8- subsets of CD11c+ DCs in the spleen can produce IL-2 following stimulation with microbial products . Human myeloid DCs have also been shown to produce IL-2 in response to LPS . While T cells are considered the sole critical cellular source of IL-2 needed for Treg cell development in the thymus, DCs can contribute to Treg cell homeostasis in select organs like mesenteric lymph nodes . IL-2 sourced from dendritic cells has been shown to amplify Tregs .

Role in T Lymphocyte Biology

IL-2 exerts profound effects on the biology of T lymphocytes, influencing their proliferation, survival, differentiation, and the development of memory cells .

Promotion of T-Cell Proliferation and Clonal Expansion

A fundamental and historically recognized function of IL-2 is its potent capacity to enhance T-cell proliferation and differentiation . Originally termed "T cell growth factor" (TCGF), IL-2 is a key regulator of T cell metabolic programs and is essential for T cells to progress through the cell cycle and undergo clonal expansion following antigen stimulation . Signaling of IL-2 through its receptor is required for this proliferative burst . High levels of IL-2 signaling tend to favor the development of short-lived effector cells, while lower levels can promote the differentiation of memory T cells . The predominant role of IL-2R signals delivered to responding CD8+ T cells is to set the size of the initial response to antigen by promoting T cell proliferation and survival .

Differentiation of Naïve T Cells into Effector T Cell Subsets (e.g., Th1, Th2)

IL-2 plays a significant role in the differentiation of naïve T cells into various effector subsets. Together with other polarizing cytokines, IL-2 stimulates the differentiation of naïve CD4+ T cells into Th1 and Th2 lymphocytes . The cytokine environment during primary T cell activation is a critical factor influencing T cell differentiation . While IL-12 is key for Th1 differentiation and IL-4 is essential for Th2 development, IL-2 can influence these processes . IL-2 can promote both Th1 and Th2 fate decisions in antigen receptor-activated CD4+ T cells . It controls CD4+ T cell fate by regulating the expression of key cytokine receptors, transcription factors (such as T-bet for Th1 differentiation), and effector cytokines . Conversely, IL-2 can suppress the differentiation of certain other subsets, such as Th17 and T follicular helper (Tfh) cells . Studies have shown that IL-2 was necessary and sufficient to direct T cell differentiation to the Th1 lineage in certain contexts, independent of its ability to stimulate cell division . The lack of IL-2 has also been shown to impair Th2 differentiation, suggesting early IL-2 production mediates IL-4 induction .

Modulation of T Helper 17 (Th17) and T Follicular Helper (TFH) Cell Differentiation

Human IL-2 plays an inhibitory role in the differentiation of Th17 and TFH cells. This is a key aspect of IL-2's role in regulating the balance between pro-inflammatory and regulatory immune responses.

Research indicates that IL-2 inhibits Th17 differentiation directly by silencing the Il17a gene. Mechanistically, IL-2 signaling, primarily through STAT5 activation, competes with STAT3 (a key transcription factor for Th17 differentiation) for binding sites on the Il17 locus. This competition prevents STAT3 binding and its enhancer elements, thereby repressing IL-17 production. IL-2 signaling also contributes to inhibiting Th17 differentiation by repressing IL-6 receptor expression and recruiting the histone deacetylator adaptor protein NCoR2 to the Il17 locus.

Similarly, prolonged IL-2 signaling has been shown to repress the expression of Bcl6, a transcription factor crucial for TFH cell development. The inhibitory effects of IL-2 on both Th17 and TFH cells highlight its role in preventing excessive inflammatory and humoral immune responses.

Data illustrating the inhibitory effect of IL-2 on Th17 differentiation show a decrease in IL-17A production upon IL-2 treatment.

Table 1: Effect of IL-2 on Human Th17 Differentiation In Vitro

TreatmentPercentage of CD4+IL-17A+ Cells
Without IL-2High
With IL-2Decreased

Based on research findings where IL-2 treatment decreased the number of human Th17 cells differentiated in vitro.

Development and Maintenance of Memory T Cells

IL-2 is involved in both the development and maintenance of memory T cells, although its specific role can depend on the concentration and timing of the signal.

High levels of IL-2 signaling tend to favor the development of short-lived effector T cells. In contrast, lower levels of IL-2 signaling can promote the differentiation of memory T cells, particularly CD8+ memory T cells. Low-dose IL-2 allows for the re-expression of molecules associated with central memory effectors, such as BCL6, the IL-7Rα chain (CD127), and L-selectin (CD62L), while suppressing Blimp-1, which is associated with terminal effector differentiation.

For CD4+ T cells, IL-2R signaling appears to be a prerequisite for effective generation and maintenance of memory CD4+ T cells. IL-2 signals are required for the generation of memory cells and promote the sustained expression of the IL-7Rα chain, which is important for memory T cell homeostasis and survival.

Memory T cells, particularly central memory T cells (TCM), produce more IL-2 than effector memory T cells (TEM), suggesting a role for IL-2 in their function or maintenance.

Table 2: Impact of IL-2 Signaling Levels on T Cell Fate

IL-2 Signaling LevelFavored T Cell FateAssociated Markers (CD8+ T cells)
HighShort-lived Effector CellsBlimp-1 (High), BCL6, CD127, CD62L (Low)
LowMemory T CellsBlimp-1 (Low), BCL6, CD127, CD62L (High)

Based on research findings on the differential effects of high and low IL-2 signaling.

Induction of Activation-Induced Cell Death (AICD)

In addition to promoting T cell proliferation and differentiation, IL-2 can also induce Activation-Induced Cell Death (AICD) in T cells. This seemingly contradictory role is crucial for downregulating antigen-specific T cell numbers after the peak of an immune response and for eliminating self-reactive T cells, thereby contributing to immune homeostasis and preventing autoimmunity.

AICD is a form of programmed cell death that occurs in activated T cells upon re-stimulation, often mediated by the Fas/Fas ligand pathway. IL-2 sensitizes T cells to Fas-mediated AICD. Activation of STAT5 by IL-2 is involved in promoting Fas ligand (FasL) expression, which facilitates AICD.

A model of AICD regulation by IL-2 suggests that IL-2-induced STAT5 phosphorylation leads to the upregulation of IL-2 receptor expression, enhancing the sensitivity of T cells to IL-2. This increased signaling can then favor the degradation of c-FLIP, a molecule that inhibits Fas-associated death domain (FADD)-dependent caspase-8 activation, thereby promoting AICD.

Contributions to Regulatory T Cell (Treg) Development and Function

This compound is indispensable for the development, maintenance, and function of regulatory T cells (Tregs), a critical subset of CD4+ T cells that plays a central role in maintaining peripheral immune tolerance and preventing autoimmunity.

Tregs constitutively express high levels of the high-affinity IL-2 receptor (IL-2Rα, CD25), making them highly sensitive to low concentrations of IL-2 in their environment.

Promotion of Foxp3+ Treg Cell Lineage Maintenance and Proliferation

IL-2 is essential for the development of Foxp3+ Tregs in the thymus and their survival and maintenance in the periphery. IL-2 signaling, particularly through the STAT5 pathway, is pivotal for Treg function and is necessary to initiate and maintain Foxp3 expression, the master transcription factor for Treg development and function.

Studies in mice have shown that IL-2 is strictly required for the development of CD25high Tregs in the thymus. In the periphery, IL-2-dependent signals lead to the downregulation of receptors for other cytokines like IL-7 and IL-15, rendering mature Tregs primarily dependent on IL-2 for their survival and expansion. Although Tregs cannot produce IL-2 themselves, they rely on exogenous IL-2 produced by other activated T cells.

Table 3: Key Signaling Pathway Activated by IL-2 in Tregs

Signaling PathwayRole in Treg Biology
STAT5Essential for Foxp3 expression, Treg development, survival, and function

Based on research highlighting the critical role of STAT5 in IL-2 mediated Treg function.

Mechanisms of Human Interleukin-2 in Peripheral Immune Tolerance

IL-2 contributes to peripheral immune tolerance primarily through its effects on Tregs. By promoting the development, maintenance, and function of Tregs, IL-2 helps to suppress the activation and proliferation of autoreactive conventional T cells.

One proposed mechanism by which Tregs exert their suppressive function is by acting as an "IL-2 sink" due to their high expression of CD25, thereby depriving effector T cells of this essential growth factor. This competition for IL-2 limits the proliferation and activation of conventional T cells that require higher IL-2 concentrations for optimal responses.

While the exact mechanisms are still being elucidated, the IL-2/STAT5 pathway in Tregs is crucial for maintaining their suppressive capacity. Dysregulation of IL-2 signaling or defects in Tregs are associated with the development of autoimmune diseases.

Impact on Natural Killer (NK) Cell Activation and Cytotoxicity

This compound is a potent activator of Natural Killer (NK) cells and enhances their cytotoxic activity. NK cells are innate lymphoid cells that play a crucial role in the immune response against viruses and tumor cells by directly killing target cells.

IL-2 binds to the IL-2 receptor expressed on NK cells, which primarily consists of the intermediate-affinity IL-2Rβ and the common gamma chain subunits. This binding triggers intracellular signaling cascades, including the JAK/STAT pathway (STAT1, STAT3, STAT5, and notably STAT4 in NK cells), and the MAPK/ERK pathway.

Activation of these pathways by IL-2 leads to enhanced transcription of genes encoding cytotoxic effector molecules, thereby increasing the killing capacity of NK cells. IL-2-activated human NK cells eliminate target cells through apoptosis and lysis.

Studies have demonstrated a dose-dependent increase in NK cell cytotoxic activity in the presence of this compound. The MKK/ERK pathway, but not the p38 MAPK pathway, is necessary for IL-2 to activate human NK cells for functions such as lymphokine-activated killing (LAK) generation, IFN-γ secretion, and expression of activation markers like CD25 and CD69.

Table 4: Effects of IL-2 on Human NK Cells

EffectSignaling Pathways Involved
Activation and ProliferationJAK/STAT (STAT1, 3, 4, 5), PI3K-Akt-mTOR, MAPK/ERK
Enhanced CytotoxicityJAK/STAT, MAPK/ERK
Increased IFN-γ SecretionMKK/ERK pathway
Upregulation of Activation Markers (CD25, CD69)MKK/ERK pathway

Based on research findings on IL-2's impact and associated signaling in NK cells.

IL-2 can also synergize with other cytokines, such as IL-21, to promote more pronounced NK cell proliferation. The in vivo administration of low-dose IL-2 has been shown to effectively expand NK cells and delay their programmed cell death in humans.

Integration within the Broader Cytokine Network

This compound functions not in isolation but as an integral part of a complex cytokine network, interacting with and influencing the activities of other cytokines and immune cells . IL-2 is a member of the common cytokine receptor γ-chain family, sharing the IL-2Rγ (CD132) subunit with receptors for IL-4, IL-7, IL-9, IL-15, and IL-21 . This shared receptor component allows for potential overlap and interplay in signaling pathways activated by these cytokines, primarily through the JAK-STAT pathway, but also involving PI3K/Akt and MAPK pathways .

While IL-2 primarily activates STAT5, other cytokines in the family, such as IL-21 (activating STAT3) and IL-4 (activating STAT5 and STAT6), demonstrate differential STAT activation profiles, contributing to diverse downstream effects . The interaction of IL-2 with its receptor leads to the phosphorylation of JAK1 and JAK3, which in turn phosphorylate the receptor, creating docking sites for downstream signaling molecules like STAT5 .

IL-2's integration into the cytokine network is evident in its influence on T helper (Th) cell differentiation. While it promotes the differentiation of naive CD4+ T cells into Th1 and Th2 lymphocytes, it impedes differentiation into Th17 and follicular T helper (Tfh) lymphocytes . This is achieved, in part, by modulating the expression of receptors for other cytokines and transcription factors . For example, IL-2 can induce the expression of T-bet, a key transcription factor for Th1 differentiation, while suppressing BCL6, which is required for Tfh development .

The effects of IL-2 are also intertwined with those of other cytokines on B cell function. As mentioned, IL-2 can synergize with IL-21 to enhance plasma cell differentiation . The balance and timing of exposure to different cytokines within the microenvironment significantly influence the differentiation outcomes of immune cells .

Table 2: Integration of IL-2 within the Cytokine Network

Interacting Cytokine/Cell TypeEffect of Interaction with IL-2Signaling Pathways Involved
IL-4, IL-7, IL-9, IL-15, IL-21Share the common γ-chain receptor subunit, leading to potential overlap in signaling Primarily JAK-STAT, also PI3K/Akt and MAPK pathways
IL-21Synergistic effect on plasma cell differentiation IL-21 induces CD25 expression, enhancing IL-2 response
Regulatory T cells (Tregs)IL-2 is essential for Treg homeostasis and suppressive function; Tregs consume IL-2 Primarily STAT5 activation
T helper (Th) cellsInfluences differentiation into Th1 and Th2, inhibits Th17 and Tfh differentiation Modulates expression of cytokine receptors and transcription factors

Transcriptional and Post Transcriptional Regulatory Mechanisms of Human Interleukin 2 Expression

Transcriptional Regulation of the Human Interleukin-2 (B1167480) Gene

The transcriptional regulation of the human IL-2 gene is a complex process primarily occurring in activated T cells. This regulation involves the interplay of specific DNA sequences within the promoter and enhancer regions, a diverse array of transcription factors, co-stimulatory signals, and epigenetic modifications.

Key Promoter Elements and Enhancers

The minimal promoter-enhancer region sufficient for driving IL-2 expression in a stimulation-dependent, T-cell-restricted manner is located within approximately 300 base pairs upstream of the transcription start site (TSS) . This proximal promoter region contains several well-defined transcriptional activation elements that respond to T cell stimulation . Within this region, two major T cell receptor (TCR) responsive elements have been identified in the human gene, termed Antigen-Responsive Elements (ARRE), specifically ARRE-1 and ARRE-2 . These elements are critical for the inducible expression of IL-2 following antigen stimulation . The ARRE2 element, for instance, is essential for stimulation-induced IL-2 transcription . Additionally, the this compound gene promoter contains two octamer-binding sites, centered at nucleotides -74 and -251 relative to the TSS . Both the proximal and distal octamer sequences are required for achieving a maximal transcriptional response to activation .

Transcription Factors Governing Human Interleukin-2 Gene Expression (e.g., NFAT, AP-1, NFκB)

The transcription of the IL-2 gene is governed by a complex network of transcription factors that bind to the promoter and enhancer regions upon T cell activation. Key among these are Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) . These factors play a critical role in driving IL-2 gene transcription .

NFAT proteins are critical components of the signaling pathway regulating IL-2 expression and are among the first transcription factors characterized for their binding to the IL-2 promoter . Binding sites for NFAT are located in the IL-2 promoter, and NFAT, often in association with AP-1, binds to several sites, including the distal antigen response element at -280 and a site at -135 . Multiple NFAT sites have been identified in the IL-2 promoter, and strikingly, all five identified NFAT sites are essential for the full induction of promoter activity in response to TCR stimulation . Four of these sites are part of composite elements capable of binding AP-1 in association with NFAT .

AP-1, formed as a heterodimer of FOS and JUN proteins, also has a binding site in the promoter region of the gene encoding IL-2 . AP-1 and NFAT have been shown to be essential for inducible IL-2 expression in activated T cells .

NFκB is another crucial transcription factor regulating IL-2 gene expression . Engagement of TCR-CD3 complexes and co-stimulation by CD28 lead to the activation of multiple pathways, including those that activate NFκB . NFκB, along with NFAT1, EGR1, ELF1, AP-1, and constitutively expressed Oct-1, regulates the IL-2 proximal promoter to drive transcription .

Other transcription factors involved in IL-2 gene expression include Oct-1, which binds to two motifs within the this compound enhancer . Oct-2 expression can potentiate IL-2 transcription and modulate the signal requirements and magnitude of the transcriptional response . High mobility group AT-hook 1 (HMGI/Y) can facilitate the formation of the functional complex of transcription factors, thereby activating IL-2 gene expression . Early growth response 1 (EGR1) and E74-like factor 1 (ELF1) also participate in regulating the IL-2 proximal promoter .

Co-Stimulatory Signals and their Impact on Human Interleukin-2 Transcription (e.g., CD28, LFA-1)

Co-stimulatory signals are essential for robust IL-2 gene expression and full T cell activation, preventing anergy induction . The engagement of TCR-CD3 complexes alone is generally insufficient for optimal IL-2 production; a second signal provided by co-stimulatory receptors is required .

CD28 is the best-defined co-stimulatory molecule and plays a key role in the up-regulation of IL-2 expression through enhanced transcription and mRNA stabilization . Co-stimulation by CD28, along with TCR engagement, leads to the stimulation of multiple signaling pathways and the activation of key transcription factors like NFκB, NFAT1, and AP-1, which regulate the IL-2 promoter . CD28 co-stimulation can lead to a dramatic up-regulation of IL-2 expression . CD28 signaling through PI3K can result in the activation of NF-κB and the induction of IL-2 transcription . One of the NFAT sites in the IL-2 promoter directly overlaps the CD28-responsive element, and evidence suggests that CD28 inducibility is conferred by the AP-1 component in NFAT-AP-1 composite elements .

Leukocyte function-associated antigen-1 (LFA-1) is another molecule implicated in providing co-stimulatory signals to T cells . While primarily known for its role in adhesion, LFA-1 can also influence T cell signaling . Engagement of LFA-1 can provide sufficient co-stimulatory signals to induce T cell activation and IL-2 gene expression, although this may not be sufficient to protect against anergy induction or provide for T cell survival . Studies have shown that co-stimulation through LFA-1 generates considerably less IL-2 mRNA compared to CD28 co-stimulation . However, LFA-1 co-stimulation may play a role in guiding T cell differentiation, potentially towards a Th1 phenotype . Intercellular adhesion molecule-1 (ICAM-1), the ligand for LFA-1, can also deliver a co-stimulatory signal that is similar in some ways to that delivered through CD28, leading to IL-2 mRNA generation .

Chromatin Remodeling and Epigenetic Modifications (e.g., Histone Acetylation, DNA Demethylation)

Epigenetic modifications and chromatin remodeling play a significant role in regulating IL-2 gene expression by controlling the accessibility of the DNA to transcription factors and the transcriptional machinery . In resting T cells, the IL-2 locus is in a repressed state, and activation-induced chromatin changes are necessary for robust transcription .

The IL-2 promoter/enhancer region resembles an enhanceosome, a regulatory region controlled at an epigenetic level through histone acetylation and chromatin remodeling . The this compound promoter can assemble a positioned nucleosome that spans some of the major functional control elements, potentially playing an important role in maintaining the gene in an inactive state in resting T cells . Remodeling of this nucleosome following T cell activation is important for gene activation .

Histone acetylation is a key epigenetic modification associated with active transcription, promoting an open chromatin structure . CD28 co-stimulation leads to marked, stable histone acetylation at the IL-2 promoter/enhancer . This acetylation is accompanied by extensive remodeling of the chromatin in this region, making it highly accessible to DNA binding proteins . Conversely, TCR activation without CD28 co-stimulation is not sufficient to promote histone acetylation at the IL-2 locus .

DNA methylation, particularly at CpG dinucleotides, is another epigenetic mechanism that can affect gene expression, generally associated with gene silencing . Methylation of CpG dinucleotides upstream of the IL-2 gene has been shown to negatively regulate promoter activity . CD28 co-stimulation results in significant loss of cytosine methylation at CpG sites within the IL-2 promoter/enhancer . These epigenetic modifications, including histone acetylation and cytosine demethylation, at the IL-2 gene persist after the cessation of mitogenic signaling, suggesting they contribute to an epigenetic memory .

A region within the 1.3 kb upstream of the this compound TSS contains six CpG sites that are highly methylated in naive CD4+ T cells, restricting accessibility to the IL-2 promoter . Activation-induced demethylation is associated with IL-2 production, and methylation abrogates IL-2 transcription and the binding of factors like NFAT and Oct-1 .

Negative Regulators of Human Interleukin-2 Transcription (e.g., FOXP3, Prox1, TOB)

While T cell activation promotes IL-2 transcription, several factors act as negative regulators to fine-tune the response and prevent excessive or inappropriate immune activation.

Transforming growth factor-beta (TGF-beta) suppresses IL-2 gene expression in T cells via SMAD family (SMAD3 and SMAD4)-dependent signaling . Transducer of ERBB2 1 (Tob1) associates with SMAD4 and exerts an inhibitory effect on IL-2 transcription by enhancing SMAD4 DNA-binding on a negative regulatory element of the IL-2 promoter .

FOXP3 (Forkhead box protein 3) is a key transcription factor associated with regulatory T cells (Tregs) and functions as a major negative regulator of cytokine gene expression, although its direct role in IL-2 transcription in conventional T cells is also studied .

Prospero-related homeobox 1 (Prox1) has been identified as a negative regulator of IL-2 gene expression . Prox1 expression in CD4+ T cells is downregulated by TCR activation . Overexpression of Prox1 attenuates IL-2 production, while knockdown of endogenous Prox1 increases IL-2 expression . Mechanistically, Prox1 inhibits the IL-2 promoter activity and associates with the minimal IL-2 promoter . Prox1 represses NFAT2-mediated transactivation of the IL-2 gene by physically binding to NFAT2 .

Post-Transcriptional Regulation of Human Interleukin-2 mRNA

Beyond transcriptional control, the expression of this compound is also regulated at the post-transcriptional level, primarily affecting the stability and translation of IL-2 mRNA .

A key element in the post-transcriptional regulation of IL-2 mRNA decay is the presence of AU-rich elements (AREs) found in the 3'-untranslated region (UTR) of the IL-2 transcript . AREs are instability elements that target ARE-containing transcripts for rapid mRNA decay . In quiescent T cells, IL-2 mRNA is unstable after transcription, a characteristic determined by these AREs . Upon T cell activation, IL-2 mRNA becomes more stable .

The ARE-binding protein tristetraprolin (TTP) is a regulator of T lymphocyte IL-2 mRNA decay . TTP interacts with the IL-2 ARE and targets the transcript for decay . In primary human T lymphocytes, TTP mRNA and protein expression are induced by TCR and CD28 co-receptor stimulation . Studies using TTP knockout mice have shown that the absence of TTP leads to stabilization of IL-2 mRNA and elevated IL-2 mRNA and protein levels in activated splenocytes and T cells . This suggests that TTP functions to down-regulate IL-2 gene expression through ARE-mediated mRNA decay in vivo .

Another key regulator of IL-2 mRNA stability is NF90 (Nuclear Factor 90) . Upon T cell activation, NF90 translocates from the nucleus into the cytoplasm, where it binds to the ARE-containing 3' UTRs of IL-2 mRNA and stabilizes it . CD28 co-stimulation of T cells activates AKT, which phosphorylates NF90 at Ser647, causing NF90 to undergo nuclear export and stabilize IL-2 mRNA . This phosphorylation is necessary for NF90 relocation to the cytoplasm and subsequent IL-2 mRNA stabilization .

While the primary focus is on mRNA stability, there is also evidence suggesting that IL-2 signaling itself can post-transcriptionally enhance splicing of certain mRNAs, such as IFNG mRNA in NK cells, through NF-κB signaling downstream of the IL-2 receptor . This highlights the intricate layers of post-transcriptional control that can be influenced by cytokine signaling.

Here is a summary of some key transcription factors and their roles in IL-2 gene expression:

Transcription FactorRole in IL-2 TranscriptionBinding Sites/Mechanism
NFATPositive RegulatorBinds to multiple sites in the promoter, often with AP-1 (ARREs, -135, -280)
AP-1Positive RegulatorBinds to the promoter, often with NFAT
NFκBPositive RegulatorRegulates the proximal promoter
Oct-1Positive RegulatorBinds to octamer sites in the enhancer (-74, -251)
Oct-2Positive RegulatorCan potentiate transcription and modulate response
HMGI/YPositive RegulatorFacilitates transcription factor complex formation
EGR1Positive RegulatorRegulates the proximal promoter
ELF1Positive RegulatorRegulates the proximal promoter
TGF-betaNegative RegulatorSuppresses expression via SMAD signaling
SMAD3/SMAD4Negative RegulatorsMediate TGF-beta suppression
Tob1Negative RegulatorAssociates with SMAD4, enhances DNA binding on negative element
FOXP3Negative RegulatorAssociated with Treg-mediated suppression
Prox1Negative RegulatorRepresses expression by interacting with NFAT2

Here is a summary of key post-transcriptional regulators and their mechanisms:

RegulatorMechanismLocation on mRNAImpact on IL-2 mRNA
AREsInstability elements, target for decay3'-UTRDestabilization
TTPARE-binding protein, targets mRNA for decay3'-UTRDestabilization
NF90Binds AREs, translocates to cytoplasm upon activation3'-UTRStabilization

mRNA Stability and Half-Life Regulation

The stability of this compound mRNA is a key determinant of IL-2 expression levels. In resting T lymphocytes, IL-2 mRNA is rarely detected, but its levels increase rapidly upon stimulation through the T cell receptor (TCR) and CD28 co-receptor, or by mitogens like phorbol (B1677699) ester (PMA) and calcium ionophore. This rapid increase is achieved through both transcriptional activation and enhanced mRNA stability.

Following initial induction, there is a prompt shutoff of active IL-2 mRNA formation. This shutoff requires the synthesis of a protein repressor, as its inhibition by cycloheximide, a protein synthesis inhibitor, leads to a significant superinduction of IL-2 mRNA levels, up to 30-fold over normal levels. This suggests the existence of labile proteins that promote IL-2 mRNA decay. The accumulated active IL-2 mRNA exhibits a relatively short half-life, reported to be around 1 to 2 hours in T lymphocyte cell lines and activated human peripheral blood lymphocytes. This transient nature of IL-2 mRNA is considered an important characteristic for a transiently acting immunoregulatory factor.

CD28 co-stimulation plays a significant role in enhancing cytoplasmic IL-2 mRNA stability following T cell activation. This stabilization is transient. Interestingly, at later time points, CD28 signaling can also enhance the decay of IL-2 mRNA. Studies using reporter constructs have indicated that sequences within both exon 2 and the coding region of exon 4 are required for the transient stabilization mediated by CD28 signaling, while sequences between exon 3 and the stop codon are involved in the later CD28-dependent decay. This highlights the complex interplay of different regions within the IL-2 mRNA in regulating its stability.

The stability of IL-2 mRNA can be influenced by various intracellular signaling pathways. Activation of protein kinase C (PKC), JNK, and p38 pathways have been shown to contribute to the stabilization of ARE-containing RNAs, including IL-2 mRNA. For instance, PMA stimulation, a PKC activator, leads to increased IL-2 expression and mRNA stabilization. This PMA-induced stabilization is dependent on the phosphorylation of NF90 at Ser647 by PKCβI, which is crucial for NF90's nuclear export and subsequent stabilization of IL-2 mRNA.

Role of AU-Rich Elements (AREs) and RNA-Binding Proteins (e.g., Tristetraprolin, MCPIP1)

A major mechanism regulating the stability of IL-2 mRNA involves AU-rich elements (AREs) located primarily within the 3'-untranslated region (3'UTR). These AREs, containing the core sequence AUUUA, are common elements in the mRNAs of many cytokines and proto-oncogenes and serve as binding sites for various RNA-binding proteins (RBPs) that can either promote or inhibit mRNA decay.

Tristetraprolin (TTP), also known as Zfp36, is a well-studied RBP that acts as a potent destabilizer of ARE-containing mRNAs, including this compound mRNA. TTP is rapidly induced in primary human T lymphocytes following activation through TCR and CD28 co-stimulation. TTP binds specifically and with high affinity to the IL-2 ARE. Studies using TTP knockout mice have shown that splenocytes and T cells from these mice overexpress IL-2 mRNA and protein, and their IL-2 mRNA is more stable compared to wild-type mice, indicating TTP's role in down-regulating IL-2 expression through ARE-mediated mRNA decay in vivo.

In contrast to TTP, other RBPs like Hu antigen R (HuR) and Nuclear factor 90 (NF90) bind to the IL-2 3'UTR and are reported to increase its mRNA stability. As mentioned earlier, NF90's role in stabilizing IL-2 mRNA upon T cell activation, particularly through phosphorylation by PKCβI, highlights its positive regulatory function. HuR is known to bind to AREs and promote mRNA stabilization, and its induced binding to IL-2 mRNA, both within and outside the ARE, has been shown to promote functional IL-2 mRNA stabilization, mimicking the endogenous response to CD28 stimulation in human primary T cells.

The interaction of RBPs with AREs and other sequences within the IL-2 mRNA can be influenced by the mRNA's secondary structure. The presentation of RBP binding sites in a single-stranded conformation can act as a regulatory switch controlling RBP access and thus influencing mRNA stability.

ARE-Independent Pathways of mRNA Degradation

While AREs are significant regulators of IL-2 mRNA stability, ARE-independent pathways also contribute to its degradation. One such pathway involves the CCCH zinc finger protein MCPIP1 (encoded by the ZC3H12A gene), which functions as an RNase. MCPIP1 has been shown to negatively regulate IL-2 gene expression in both mouse and human primary T lymphocytes by destabilizing its mRNA.

MCPIP1 down-regulates IL-2 expression through an ARE-independent mechanism. Luciferase reporter assays have demonstrated that a non-ARE conserved element in the IL-2 3'UTR, which forms a stem-loop structure, is responsive to MCPIP1 activity. Although RNA immunoprecipitation and Biotin pulldown experiments suggested only modest binding of MCPIP1 to IL-2 mRNA, the evidence supports MCPIP1's role in promoting IL-2 mRNA decay independently of the canonical ARE pathway. This indicates that IL-2 mRNA stability is controlled by a complex network of both ARE-dependent and ARE-independent degradation mechanisms.

Furthermore, studies have suggested that sequences within the coding region of the IL-2 mRNA also contain CD28-responsive elements critical for regulating mRNA stability, acting independently of the 3'UTR AREs. This further supports the existence of ARE-independent mechanisms influencing IL-2 mRNA decay.

Data Table: Key RNA-Binding Proteins Regulating this compound mRNA Stability

RNA-Binding ProteinEffect on IL-2 mRNA StabilityMechanismRelevant IL-2 mRNA Region
Tristetraprolin (TTP)DestabilizationBinds to AREs, promotes decay3'UTR (AREs)
Hu antigen R (HuR)StabilizationBinds to AREs and other sequences3'UTR (AREs and non-AREs)
Nuclear factor 90 (NF90)StabilizationBinds to AREs, regulated by phosphorylation3'UTR (AREs)
MCPIP1DestabilizationRNase activity, binds to non-ARE element3'UTR (non-ARE stem-loop)

Advanced Structural Biology and Engineering of Human Interleukin 2 Variants

Structural Basis for Human Interleukin-2-Receptor Interactions

IL-2 interacts with a receptor complex that exists in two main forms: an intermediate-affinity heterodimer composed of the IL-2 receptor beta (IL-2Rβ, CD122) and common gamma (γc, CD132) chains, and a high-affinity heterotrimer that additionally includes the IL-2 receptor alpha (IL-2Rα, CD25) subunit. The formation of these complexes is essential for initiating downstream signaling pathways, such as the JAK-STAT, PI3K/AKT, and MAPK pathways, which regulate cell proliferation, differentiation, and survival.

Cryo-EM and X-ray Crystallography Studies of the Complex

Structural studies, particularly using X-ray crystallography and cryo-Electron Microscopy (cryo-EM), have provided detailed insights into how IL-2 binds to its receptor subunits. The crystal structure of the trimeric assembly of the human IL-2 receptor ectodomains in complex with IL-2 has been determined. These studies reveal a stepwise assembly process, where IL-2 first interacts with IL-2Rα, which then facilitates the recruitment of IL-2Rβ, followed by the binding of γc to form the high-affinity complex. The structure of the quaternary complex, visualized at a resolution of 2.3 angstroms, shows that IL-2Rα binding to IL-2 stabilizes a secondary binding site for IL-2Rβ. The γc chain is then recruited to the composite surface formed by the IL-2/IL-2Rβ complex. The IL-2/γc interface is noted to have the smallest buried surface area and fewest hydrogen bonds in the complex, consistent with its shared use among several other cytokines.

Identification of Receptor Binding Hotspots

Analysis of the complex structures has identified specific residues and regions on both IL-2 and its receptor subunits that are critical for binding affinity and specificity. These "hotspots" represent key contact points that contribute significantly to the binding energy of the interaction. For instance, the IL-2:IL-2Rα interface involves hydrophobic patches, including IL-2 residues Phe42 and Leu72, which insert into a complementary cavity on IL-2Rα. A buried salt bridge between Glu62 on IL-2 and Arg36 on IL-2Rα is also a critical interaction at this interface. Site-specific mutagenesis studies have confirmed the importance of residues like Lys35, Arg38, Phe42, and Lys43 on IL-2 for receptor binding. The interface between IL-2 and the IL-2Rβ and γc subunits also involves specific contact points, with IL-2Rβ engaging with helices A and C of IL-2, and γc interacting with helices A and D.

Rational Design Strategies for Human Interleukin-2 (B1167480) Variants

The detailed structural and functional understanding of IL-2 and its receptor interactions has enabled the rational design of engineered IL-2 variants (muteins) with modified properties. These strategies aim to improve the therapeutic profile of IL-2 for various research and clinical applications.

Modification of Receptor Binding Affinity and Specificity

A major focus of IL-2 engineering is to alter its binding affinity and specificity towards different receptor subunits to selectively target specific immune cell populations. Since IL-2Rα is highly expressed on regulatory T cells (Tregs) but also transiently upregulated on activated effector T cells, while IL-2Rβ and γc are expressed on a broader range of lymphocytes including NK cells and memory T cells, modifying IL-2's affinity for these subunits can bias its effects.

Strategies include designing variants with reduced binding to IL-2Rα to minimize Treg activation and favor effector cell stimulation. Conversely, variants with enhanced affinity for IL-2Rβ have been developed to achieve IL-2Rα-independent signaling and preferentially activate cells expressing the intermediate-affinity receptor. Rational design approaches, often guided by structural data and computational modeling, are used to introduce specific mutations at the receptor binding interfaces to achieve desired affinity and specificity profiles.

Data Table 1: Examples of Engineered IL-2 Variants with Modified Receptor Binding

Variant TypeTarget Receptor Subunit ModificationEffect on Cell TargetingReference
Reduced IL-2Rα bindingMutations at IL-2/IL-2Rα interfaceReduced Treg activation, favors effectors
Enhanced IL-2Rβ affinityMutations at IL-2/IL-2Rβ interfaceIL-2Rα-independent signaling, favors βγ-expressing cells
Altered IL-2Rγc interactionMutations at IL-2/IL-2Rγc interfaceModified signaling

Enhancement of Pharmacokinetic Properties for Research Applications

Wild-type this compound has a relatively short serum half-life, which necessitates frequent administration for sustained effects. For research applications, particularly in vivo studies, improving the pharmacokinetic profile of IL-2 variants is crucial. Strategies to enhance the half-life and stability include conjugation to polymers like polyethylene (B3416737) glycol (PEGylation), fusion to protein carriers such as the Fc region of antibodies or human serum albumin, and targeted delivery strategies. These modifications increase the hydrodynamic volume of the molecule, reducing renal clearance and extending its circulation time.

Data Table 2: Strategies for Enhancing IL-2 Pharmacokinetics

StrategyMechanism of ActionEffect on PharmacokineticsReference
PEGylationIncreases hydrodynamic volumeExtended serum half-life
Fusion to Fc domainBinds to neonatal Fc receptor (FcRn)Reduced degradation, extended half-life
Fusion to albuminIncreases size, binds to albuminExtended serum half-life
Targeted DeliveryDirects IL-2 to specific cells/tissuesLocalized concentration

Types of Engineered Human Interleukin-2 Variants

Engineered IL-2 variants encompass a range of modifications designed to achieve specific functional outcomes. These include:

IL-2 Muteins: These are IL-2 proteins with specific amino acid substitutions introduced through site-directed mutagenesis or directed evolution to alter receptor binding affinity, specificity, or stability. Examples include variants with reduced affinity for IL-2Rα or enhanced affinity for IL-2Rβ.

PEGylated IL-2 Variants: Covalent attachment of PEG chains to IL-2 variants to improve their pharmacokinetic profile by increasing their size and reducing clearance.

Immunocytokines (Antibody-IL-2 Fusion Proteins): Fusion proteins that combine an antibody targeting a specific cell surface marker or tumor antigen with an IL-2 variant. This strategy aims to deliver IL-2 directly to target cells, enhancing localized activity and potentially reducing systemic toxicity.

IL-2 Fusion Proteins with Protein Carriers: Fusion of IL-2 variants to proteins like the Fc domain of IgG or human serum albumin to extend their serum half-life.

These engineered variants represent significant advancements in harnessing the potential of IL-2 for research and therapeutic purposes by addressing the limitations of wild-type IL-2, such as its pleiotropic effects and short half-life.

Amino Acid Substitutions (Muteins)

Amino acid substitutions, resulting in IL-2 muteins, are a primary strategy to alter the cytokine's interaction with its receptor subunits and thereby modulate its activity and cell specificity . By modifying residues at the interface with IL-2Rα, IL-2Rβ, or γc, engineers can create variants with biased binding affinities .

For instance, muteins with reduced affinity for IL-2Rα are designed to decrease preferential activation of Tregs and favor signaling through the intermediate-affinity IL-2Rβγc receptor, which is predominantly expressed on Teffs and NK cells . Conversely, muteins with increased affinity for IL-2Rα can enhance specificity for Tregs, which express the high-affinity trimeric receptor . Computational design methods, alongside rational design and directed evolution, have been employed to identify and generate such muteins .

Research has identified specific mutations that influence receptor binding and cellular specificity. For example, mutations like F42A and L72G in this compound have been introduced to reduce affinity for the high-affinity IL-2Rαβγ complex . Other mutations, such as V111R in this compound, have been explored for their potential to enhance Treg bias by influencing binding to IL-2Rβ after initial interaction with IL-2Rα . Conversely, mutations like Y65K and E82K in this compound have been investigated for their ability to prevent IL-2Rα binding, potentially favoring CD8+ T cell activation .

Table 1: Examples of this compound Muteins and Their Engineered Properties

Mutein Designation (Example)Engineered PropertyPutative MechanismResearch Focus / Observed EffectSource
IL-2noα (F42A, L72G, C125A)Reduced IL-2Rα binding, IL-2Rβγ biasedMutations at IL-2Rα interfacePreferential expansion of T effector cells over Tregs, improved half-life with PEGylation
V111REnhanced Treg biasInfluences IL-2Rβ binding after IL-2Rα interactionTreg-enhancing mutein identified by computational design
Y65K, E82KReduced IL-2Rα bindingCation-cation repulsion with IL-2RαDesigned to prevent IL-2Rα binding, potentially favoring CD8+ T cells
N26Q, N29S, N71QEnhanced chemical stabilityReduce deamidation sitesUsed in combination with other mutations to improve stability

Research findings indicate that IL-2 variants with increased affinity for IL-2Rα can exhibit increased potency in inducing T cell proliferation, potentially due to a "cell surface ligand reservoir effect" where the muteins persist longer on the cell surface .

PEGylated Human Interleukin-2

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to the IL-2 molecule, is a common strategy to improve its pharmacokinetic profile, primarily by increasing its hydrodynamic size and reducing renal clearance . This leads to a longer serum half-life compared to native IL-2 .

Studies have shown that PEGylation of IL-2 muteins, such as an IL-2noα variant, can significantly improve half-life while retaining the biased signaling properties of the mutein . For example, PEGylation of IL-2noα with a 20 kDa PEG demonstrated a significant improvement in half-life and enhanced antimetastatic effects in preclinical models . The size and structure of the attached PEG molecule can be optimized for desired properties, including Treg selectivity and pharmacokinetics . PEGylation can also influence receptor selectivity via steric hindrance .

Bempegaldesleukin (BEMPEG) is an example of a PEGylated IL-2 variant that exhibits limited binding to IL-2Rα, thereby biasing signaling towards the IL-2Rβγc receptor expressed on Teff and NK cells . Preclinical studies with BEMPEG have shown reduced tumor growth by enhancing CD8+ T and NK cell function without significant expansion of Tregs within the tumor microenvironment .

Table 2: Impact of PEGylation on IL-2 Properties (Example)

IL-2 FormPEG SizeIn vitro Biological ActivityHalf-life ImprovementEffect on Cell Bias (IL-2noα)Source
Unmodified IL-2noαN/AHighShortPreferential Teff expansion
PEGylated IL-2noα20 kDaDecreasedSignificantRetained preferential Teff expansion

Note: Data is based on research involving a specific IL-2noα mutein.

Antibody-Human Interleukin-2 Fusion Proteins

Antibody-IL-2 fusion proteins, also known as immunocytokines, combine the targeting specificity of an antibody with the biological activity of IL-2 . This approach aims to deliver IL-2 directly to specific cell populations or to the tumor microenvironment, potentially enhancing efficacy and reducing systemic toxicity .

These fusion proteins can be designed to bias IL-2 signaling by fusing IL-2 to an antibody that blocks access to the CD25 binding site or by fusing it to an extracellular domain of an IL-2R chain . Fusion to a tumor-targeting antibody can promote a more spatially targeted immune response and increase serum half-life through Fc receptor-mediated recycling .

Research has explored various designs for antibody-IL-2 fusion proteins, including fusing IL-2 to the N-terminus of the antibody light chain via a flexible linker . Optimization of the linker length and the affinity between the cytokine and antibody can influence the immune biasing function . Some fusion proteins are designed to selectively activate and expand Tregs for the treatment of autoimmune diseases . Others are engineered to selectively activate effector cells by sterically hindering IL-2 from binding to IL-2Rα . ANV419 is an example of an IL-2/anti-IL-2 antibody fusion protein designed for selective IL-2Rβγ activation .

Table 3: Examples of Antibody-Human IL-2 Fusion Protein Designs

Fusion Protein Type (Example)Antibody Target / DesignEngineered Property / Research FocusSource
Immunocytokine (IL-2/Antibody)Tumor-targeting antibodyTargeted delivery of IL-2 to tumor microenvironment, increased half-life
Immunocytokine (IL-2/Anti-IL-2 Ab)Antibody blocking IL-2Rα binding siteBiased signaling towards IL-2Rβγ, reduced Treg activation
Immunocytokine (IL-2/F5111 Ab)Antibody promoting Treg selectivity (in complex or fusion)Potent and selective activation/expansion of Tregs, protection in autoimmune models
ANV419Anti-IL-2 Antibody (epitope overlapping with IL-2Rα)Selective IL-2Rβγ activation by sterically hindering IL-2Rα binding

Engineered cytokine/antibody fusion proteins have shown potential in preclinical models for improving antitumor activity and expanding regulatory T cells .

Orthogonal Human Interleukin-2 Cytokine-Receptor Pairs for Selective Modulation

Orthogonal IL-2 cytokine-receptor pairs represent a sophisticated engineering approach where a modified IL-2 molecule is designed to selectively bind and signal through an engineered, non-natural IL-2 receptor, without interacting with the wild-type IL-2 receptor . This system allows for precise control over IL-2 signaling in cells engineered to express the orthogonal receptor, minimizing off-target effects on cells expressing native IL-2 receptors .

This strategy is particularly valuable in research and therapeutic applications involving engineered cells, such as CAR T cells, where selective expansion and activation are desired . By introducing an orthogonal IL-2Rβ into CAR T cells, researchers can use the orthogonal IL-2 ligand to specifically enhance the expansion and activity of these engineered cells in vivo .

Preclinical studies using human orthogonal IL-2 (ortho-hIL-2) and orthogonal human IL-2Rβ (ortho-hIL-2Rβ) pairs have demonstrated selective expansion of cells expressing the orthogonal receptor with no appreciable signaling on wild-type T cells . For example, STK-009 is a pegylated orthogonal this compound that selectively pairs with an orthogonal human IL-2Rβ (hoRb) expressed on CAR T cells . This orthogonal system has shown the ability to expand hoRb-expressing CAR T cells and enhance their antitumor efficacy in preclinical models .

Table 4: Characteristics of an Orthogonal this compound System (Example)

ComponentDescriptionKey PropertySource
Orthogonal hIL-2Modified this compound (e.g., STK-009)Selectively binds to orthogonal hIL-2Rβ, minimal interaction with wild-type IL-2R
Orthogonal hIL-2RβEngineered human IL-2Rβ (e.g., hoRb)Selectively binds to orthogonal hIL-2, minimal interaction with wild-type IL-2
Orthogonal PairCombination of orthogonal hIL-2 and hIL-2RβEnables selective signaling in cells expressing the orthogonal receptor

Note: STK-009 is a pegylated orthogonal IL-2.

The development of orthogonal IL-2 systems provides a powerful tool for selectively modulating engineered cell populations in complex biological environments .

Mechanistic Insights from Engineered Human Interleukin-2 Variants in Research

Engineered IL-2 variants are not only developed for therapeutic purposes but also serve as valuable tools to dissect the complex mechanisms of IL-2 signaling and its impact on different immune cell subsets . By using variants with altered receptor binding properties, researchers can gain deeper insights into how IL-2 signals are transduced and interpreted by different cell types.

Dissecting Receptor Signaling Bias

Engineered IL-2 variants with biased affinity for specific receptor subunits are used to study the differential signaling pathways activated through the high-affinity trimeric receptor (IL-2Rαβγ) versus the intermediate-affinity dimeric receptor (IL-2Rβγc) .

Variants with reduced IL-2Rα binding help researchers understand the signaling specifically mediated through IL-2Rβγc, which is prevalent on Teffs and NK cells . Conversely, variants with enhanced IL-2Rα binding can illuminate the signaling characteristics of cells expressing the high-affinity receptor, particularly Tregs . These studies often involve measuring downstream signaling events, such as STAT5 phosphorylation (pSTAT5), in different cell populations upon stimulation with biased IL-2 variants .

Research using biased muteins has shown that altering IL-2's interaction with a single receptor subunit can significantly impact the magnitude and duration of STAT5 phosphorylation in different cell types . For example, some computationally designed IL-2 variants with high affinity to IL-2Rβ have shown biased activity towards CD8+ T cells, inducing superior signaling compared to wild-type IL-2 in these cells ex vivo . Studies have also investigated how reduced binding to γc by certain muteins can modulate the effective concentration and maximal responsiveness of pSTAT5 signaling .

Table 5: Research Approaches Using Biased IL-2 Variants to Study Signaling

Engineered Variant PropertyResearch FocusMeasurementPotential InsightSource
Reduced IL-2Rα bindingSignaling through IL-2Rβγc on Teffs and NK cellspSTAT5 levels, cell proliferationUnderstanding Teff/NK activation pathways independent of high-affinity binding
Enhanced IL-2Rα bindingSignaling through trimeric receptor on TregspSTAT5 levels, Treg expansionCharacterizing Treg-specific signaling and sensitivity
Altered γc bindingImpact on receptor dimerization and signaling intensitypSTAT5 dose-response, maximal responseDissecting the role of γc in signal transduction

Note: These are examples of research applications.

These studies provide valuable data on the relationship between receptor binding kinetics, signaling pathway activation, and functional outcomes in different immune cell subsets.

Investigating Immune Cell Subpopulation Specificity

Engineered IL-2 variants are critical tools for investigating the specific responses of different immune cell subpopulations to IL-2 signaling . By designing variants that preferentially activate or avoid certain cell types, researchers can delineate the roles of these populations in various immune responses.

Variants biased towards IL-2Rβγc signaling are used to study the activation and expansion of CD8+ T cells and NK cells, which are important for antitumor immunity . Research using these variants can help determine the contribution of these effector cells to immune responses in preclinical models . Conversely, variants engineered for enhanced Treg selectivity are used to study the mechanisms of immune tolerance and their potential in treating autoimmune diseases .

Studies have utilized biased IL-2 variants to investigate their effects on the proliferation and function of specific cell subsets in vitro and in vivo . For instance, studies have compared the ability of different muteins to induce pSTAT5 signaling and proliferation in isolated Tregs and CD8+ T cells . In vivo studies track the expansion and activation of different immune cell populations in response to administration of engineered IL-2 variants .

Table 6: Research Applications of Biased IL-2 Variants in Studying Cell Specificity

Engineered Variant PropertyImmune Cell Subpopulation FocusResearch Outcome MeasurementResearch Question AddressedSource
Biased towards IL-2RβγcCD8+ T cells, NK cellsProliferation, activation markers (e.g., Granzyme B, IFN-γ), tumor infiltrationHow can IL-2 signaling be directed to enhance effector cell function in cancer?
Enhanced Treg selectivityRegulatory T cells (Tregs)Expansion, suppressive function, markers (e.g., Foxp3)How can IL-2 signaling be specifically used to promote immune tolerance in autoimmunity?
Orthogonal IL-2/IL-2Rβ pairsEngineered CAR T cellsExpansion, persistence, antitumor activity, cytokine productionHow can engineered cells be selectively controlled and potentiated in adoptive cell therapy?

Note: These are examples of research applications.

These research efforts provide crucial data for understanding the differential roles of immune cell subsets in health and disease and for developing more targeted immunotherapies.

Investigational Approaches and Pre Clinical Models in Human Interleukin 2 Research

In Vitro Systems for Studying Human Interleukin-2 (B1167480) Biology

In vitro systems are fundamental for dissecting the direct effects of human IL-2 on various immune cell populations and for evaluating the activity of engineered IL-2 variants. These systems allow for controlled environments to study cellular responses, signaling pathways, and functional outcomes.

Primary Cell Culture Models

Primary cell cultures, derived directly from human or animal tissues, are crucial for studying the effects of this compound in a more physiologically relevant context compared to continuous cell lines. These models enable the investigation of IL-2's impact on the proliferation, differentiation, and function of various primary immune cells.

Human peripheral blood mononuclear cells (PBMCs) are commonly used primary cells. IL-2 can amplify the proliferative response of T lymphocytes to antigens in PBMC cultures, particularly when added after initial antigen activation. This approach is useful for studying immune responses to microorganisms and in vaccine development . The ability of IL-2 to boost proliferation in the presence of antigens like Keyhole Limpet Hemocyanin (KLH) and Purified Protein Derivative (PPD) has been demonstrated in PBMC cultures .

IL-2 is also widely used in cell culture for the expansion of T cells, including CD4+ and CD8+ T cells, gamma delta T cells, B cells, dendritic cells, and eosinophils . It is a classically used cytokine for the expansion of natural killer (NK) cells, early differentiated T cells, and effector memory regulatory T cells (Tregs) for adoptive cell transfer . Recombinant this compound is utilized for the cultivation of human and murine IL-2-dependent T-cell lines and NK cell lines, the proliferation of mitogen-activated T-lymphocytes and NK cells, and the establishment of T-cell lines derived from thymocytes, splenocytes, or peripheral blood lymphocytes . It also facilitates the generation of lymphokine-activated killer (LAK) cells .

Furthermore, IL-2 has been shown to induce the in vitro maturation of human pluripotent stem cell-derived intestinal organoids (hIOs). Co-culture with human T lymphocytes or direct exposure to recombinant this compound (rhIL-2) promoted the maturation of hIOs, mimicking characteristics of adult intestinal epithelium. This maturation was linked to the activation of STAT3 signaling .

Cell Line-Based Assays

Cell lines offer a convenient and reproducible system for high-throughput screening and standardized assays to measure IL-2 activity. Genetically engineered cell lines and established IL-2-dependent lines are valuable tools in IL-2 research.

IL-2-dependent cell lines, such as the mouse T-cell line CTLL-2 and the human T-cell line Kit225, are frequently used as in vitro systems to study high and intermediate affinity IL-2 receptors . These cell lines proliferate in response to IL-2 and can be used to evaluate the bioactivity of IL-2 variants or immunocytokines containing this compound . For instance, the activity of recombinant IL-2 proteins can be validated using cell proliferation assays with CTLL-2 cells .

Genetically engineered cell lines can also be developed to report on IL-2 signaling. For example, a bioluminescent cell-based assay utilizes a cell line engineered to express luc2 in response to IL-2 signaling, allowing for the quantification of IL-2 stimulation or inhibition by measuring luminescence . This type of assay overcomes limitations of traditional proliferation assays and is suitable for discovering novel therapeutics targeting the IL-2 response .

Cell line-based assays are also employed to assess the ability of IL-2 or its variants to stimulate specific immune cell subsets. For example, studies evaluating immunocytokines containing this compound have used cell lines expressing specific IL-2 receptor subunits (αβγ or βγ) to determine the activation of high or intermediate affinity receptors .

High-throughput screening methods using image cytometry can also be applied to cell lines to assess IL-2-induced cell-mediated cytotoxicity. This involves co-culturing target cells (e.g., K562 cells) with effector cells (e.g., PBMCs) in the presence or absence of IL-2 and quantifying target cell lysis .

In Vivo Pre-clinical Models for Mechanistic Studies

In vivo pre-clinical models, particularly murine models, are essential for investigating the systemic effects of this compound, its role in complex immune responses, and the efficacy of IL-2-based therapies in disease settings.

Murine Models of Human Interleukin-2 Action in Immune Responses

Studies in murine models have investigated the effects of this compound on T cell expansion and differentiation, NK cell activation, and the balance between effector T cells and regulatory T cells . For instance, intratumoral administration of IL-2 in murine mesothelioma models enhanced an endogenous tumor-specific cytotoxic T lymphocyte (CTL) response and reduced tumor-associated vascularity, highlighting a novel mechanism of IL-2 activity . Both CD4+ and CD8+ T cells were found to be required for IL-2-mediated tumor eradication in these models .

Murine models are also used to evaluate the impact of IL-2 on regulatory T cells (Tregs). While high doses of IL-2 can expand Tregs, leading to potential limitations in anti-tumor activity, preclinical models have shown that depletion of Tregs can improve anti-tumor immune responses . Engineered IL-2 variants designed to selectively stimulate effector cells over Tregs are also evaluated in murine models .

Differences in how murine and this compound receptors respond to this compound or IL-2-containing immunocytokines have been observed in murine models . These species-specific differences can influence the toxicity and efficacy profiles seen in preclinical studies compared to clinical settings . For example, an immunocytokine (hu14.18-IL2) showed potent antitumor effects with negligible IL-2-related toxicity in mouse models, but dose-limiting toxicities in clinical use, potentially due to differential binding to mouse versus this compound receptors .

Investigation of Human Interleukin-2 Variants in Pre-clinical Disease Models (e.g., oncology, autoimmunity)

Pre-clinical disease models, particularly in oncology and autoimmunity, are critical for evaluating the therapeutic potential of this compound variants and IL-2-based therapies. Murine models are frequently utilized for these studies.

In oncology models, this compound variants and immunocytokines are investigated for their ability to induce anti-tumor immune responses. Studies in syngeneic murine tumor models, such as melanoma and pancreatic ductal adenocarcinoma, have shown that engineered IL-2 variants can reduce tumor growth, enhance the proliferation and activation of CD8+ T and NK cells, and increase the CD8/Treg ratio within tumors . Combinations of IL-2 variants with immune checkpoint inhibitors have demonstrated synergistic anti-tumor effects in murine models . For example, an IL-2Rα-biased construct showed anti-tumor activity and synergized with anti-PD-1 treatment in murine models . Another study in murine melanoma showed that an immunocytokine (F8-IL2) localized to the tumor site and mediated tumor growth retardation, which was potentiated in combination with chemotherapy agents like paclitaxel (B517696) or dacarbazine (B1669748) .

In autoimmune disease models, engineered this compound variants designed to preferentially stimulate Tregs are being investigated. Pre-clinical studies in murine models of transplantation have shown that humanized mutein IL-2 variants with high Treg selectivity and prolonged half-life can induce selective and sustainable Treg expansion, leading to donor-specific tolerance and prolonged graft survival . These studies utilize models like murine skin transplantation to assess the in vivo effects of Treg-biased IL-2 variants . While preclinical models have shown promise for low-dose IL-2 in treating autoimmune diseases like Type 1 Diabetes (T1D), translating these findings to human trials requires careful consideration due to species-specific differences in Treg stimulation by IL-2 .

Pre-clinical models are also used to assess the safety profile of engineered IL-2 variants. Some studies in rats and minipigs have indicated favorable safety profiles for certain IL-2-based immunocytokines .

High-Throughput Screening and Computational Modeling in Human Interleukin-2 Research

High-throughput screening (HTS) and computational modeling play increasingly important roles in accelerating the discovery and design of novel this compound-based therapeutics.

HTS approaches enable the rapid screening of large libraries of compounds or genetic variants to identify those that modulate IL-2 signaling or activity. Cell-based assays, such as those measuring cell proliferation, cytokine secretion, or the activation of signaling pathways downstream of the IL-2 receptor, are adapted for HTS platforms . Image cytometry-based methods can be used for high-throughput cytotoxicity screening to assess the ability of IL-2 or potential therapeutics to induce cell-mediated killing . While a search for high-throughput screening specifically focused on this compound yielded results for related cytokines like IL-23, the principles and methodologies are applicable to this compound research . ELISPOT assays, which measure cytokine secretion by immune cells, are also amenable to high-throughput screening for monitoring cellular immune responses, including IL-2 secretion .

Computational modeling is employed to understand the complex interactions of this compound with its receptor and to guide the design of engineered IL-2 variants with desired properties. These models can analyze the thermodynamics, kinetics, and dynamics of IL-2/IL-2 receptor binding and trafficking . Computational approaches have been used to predict the effects of ligand/receptor binding properties on IL-2 trafficking dynamics and T cell proliferation responses . For example, a computational model predicted that decreasing the binding affinity of an IL-2 analogue for the IL-2R βγ subunit relative to the α subunit at endosomal pH could reduce IL-2 depletion and increase potency .

Computational modeling is also utilized in the rational design of IL-2 muteins with altered receptor binding affinities. By evaluating mutations through techniques like docking, molecular dynamic simulations, and umbrella sampling, researchers can identify variants with reduced affinity for specific receptor subunits, such as IL-2Rα . This computational guidance aids in the development of IL-2 variants aimed at selectively targeting specific immune cell populations .

Table 1 summarizes some of the in vitro and in vivo models used in this compound research.

Model TypeSpecific ExamplesKey Applications
In Vitro Systems Primary PBMCsStudying antigen-induced T cell proliferation, expansion of immune cell subsets
Human Pluripotent Stem Cell-derived Intestinal Organoids (hIOs)Investigating IL-2 induced maturation of intestinal epithelium
IL-2-dependent cell lines (e.g., CTLL-2, Kit225)Assessing IL-2 bioactivity, studying receptor subunit activation
Genetically engineered reporter cell linesHigh-throughput screening of IL-2 modulation, quantifying signaling
Co-culture systems (e.g., PBMCs with target cells)Measuring IL-2-induced cell-mediated cytotoxicity
In Vivo Pre-clinical Models Murine models (various strains)Studying systemic immune responses to this compound, evaluating IL-2 variants in disease models (oncology, autoimmunity)
Murine tumor models (syngeneic, xenograft)Evaluating anti-tumor efficacy of IL-2 variants and combinations
Murine autoimmunity/transplantation models (e.g., skin transplantation)Investigating Treg expansion and function, assessing tolerance induction
Non-human primates (NHP)Assessing safety and pharmacodynamic profile of IL-2 variants
Computational Approaches Molecular dynamic simulations, docking, umbrella samplingAnalyzing IL-2/receptor interactions, guiding rational design of variants
Kinetic models of receptor trafficking and signalingPredicting cellular responses based on binding properties

Table 1: Examples of Investigational Approaches and Pre-clinical Models in this compound Research.

Conclusion and Future Directions in Human Interleukin 2 Research

Summary of Key Advances in Human Interleukin-2 (B1167480) Understanding

Significant progress has been made in understanding the molecular biology and function of human IL-2. The cloning and sequencing of the this compound gene in the early 1980s provided a foundation for further research. this compound is a 15.5 kDa glycoprotein (B1211001) consisting of 134 amino acid residues. It is primarily produced by activated CD4+ and CD8+ T lymphocytes.

A key advance has been the detailed characterization of the IL-2 receptor and its differential expression on various immune cells. The high-affinity receptor (IL-2Rαβγc) is highly expressed on Tregs, while the intermediate-affinity receptor (IL-2Rβγc) is found on effector T cells and NK cells. This differential receptor expression explains how varying concentrations of IL-2 can lead to different outcomes, promoting Treg survival and function at low concentrations and activating effector cells at higher concentrations.

Structural studies, including the crystal structure of the this compound signaling complex, have provided crucial insights into the molecular interactions between IL-2 and its receptor subunits. These structures have illuminated how IL-2 binding induces conformational changes and receptor oligomerization, initiating downstream signaling pathways such as JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK.

Furthermore, the understanding of IL-2's role in maintaining peripheral tolerance through the support of functional Tregs has been a major advance, complementing its established role in promoting effector cell expansion. This dual role highlights the delicate balance IL-2 maintains within the immune system.

Outstanding Questions in Human Interleukin-2 Molecular and Immunological Biology

Despite significant progress, several outstanding questions remain in the field of this compound research. A central question is the precise mechanism by which the same cytokine can exert seemingly contradictory effects – promoting both immune activation and suppression. While differential receptor expression provides a partial explanation, the nuances of intracellular signaling downstream of the different receptor complexes and how these signals translate into distinct cellular fates (e.g., effector vs. regulatory function) are still being fully elucidated.

The physiological role of soluble IL-2Rα (sCD25), which can act as a decoy receptor by sequestering IL-2, is not yet completely understood. Its contribution to immune regulation and its potential as a biomarker for immune dysregulation warrant further investigation.

The conformational dynamics of IL-2 and how these dynamics influence receptor binding and signaling are also areas of active research. Understanding the different conformational states of IL-2 could provide insights into modulating its interactions with specific receptor subunits or therapeutic agents.

Furthermore, while IL-2 is known to activate and expand various immune cell subsets, the intricate details of how IL-2 signaling is integrated with other co-stimulatory and co-inhibitory signals within the complex tumor microenvironment or during autoimmune responses require further investigation.

Emerging Research Frontiers for Human Interleukin-2

Emerging research frontiers in this compound focus on leveraging the accumulated knowledge to develop novel therapeutic strategies and gain deeper insights into its fundamental biology.

Novel Approaches for Modulating Human Interleukin-2 Signaling

A major frontier involves the development of engineered IL-2 variants ("designer cytokines") with modified properties to bias signaling towards specific immune cell subsets. These novel approaches aim to enhance desired effects, such as anti-tumor immunity, while minimizing unwanted activation of Tregs or reducing toxicity associated with broad immune activation. Strategies include introducing amino acid mutations to alter binding affinity to specific receptor subunits (e.g., reducing affinity for IL-2Rα to favor effector cell activation) or creating fusion proteins with IL-2Rα to selectively target the intermediate-affinity receptor. Antibody complexing of IL-2 is another approach being explored to alter its biological activity and bias it towards the dimeric receptor.

Combination therapies involving IL-2 or engineered IL-2 variants with other immunomodulatory agents, such as immune checkpoint inhibitors, represent another significant frontier. These combinations aim to achieve synergistic effects and overcome resistance mechanisms.

Beyond cancer, there is growing interest in using low-dose IL-2 or Treg-biased IL-2 variants to enhance Treg function for the treatment of autoimmune diseases and transplant rejection.

Advanced Biophysical and Structural Characterization Techniques

Advanced biophysical and structural characterization techniques are crucial for understanding the molecular basis of IL-2 function and for rational design of engineered variants. Techniques such as X-ray crystallography continue to provide high-resolution structures of IL-2 in complex with its receptors, revealing key interaction interfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is being employed to study the dynamic properties and conformational plasticity of IL-2 in solution, including the identification of excited states that may be relevant for its interactions and druggability.

Computational approaches, such as molecular dynamics simulations, are increasingly used to complement experimental data, allowing researchers to model the interactions of IL-2 variants with receptors and predict the effects of mutations on binding affinity and protein dynamics. These computational tools aid in the rational design and optimization of novel IL-2-based therapeutics.

Techniques for assessing protein stability, such as measuring melting temperature using circular dichroism, are also important for evaluating the characteristics of engineered IL-2 molecules.

Collectively, these advanced techniques provide a deeper understanding of this compound at the molecular level, guiding the development of the next generation of IL-2-based immunotherapies.

常见问题

Basic Research Questions

Q. What are the standard methods for quantifying Human IL-2 in cell culture supernatants, and what are their key methodological considerations?

  • Answer: ELISA is the gold standard for IL-2 quantification. Key considerations include:

  • Standard curve preparation : Use recombinant IL-2 standards in serial dilutions (e.g., 8–1000 pg/mL) to ensure linearity .
  • Controls : Include blank and spiked samples to assess interference and recovery rates .
  • Plate preparation : Optimize capture/detection antibody concentrations (e.g., 0.5–2 µg/mL for detection antibodies) .
  • Data normalization : Subtract background values using negative controls (e.g., sample diluent) and report means ± SD .

Q. How should researchers design experiments to assess IL-2’s role in T-cell proliferation assays?

  • Answer:

  • Stimulation : Use mitogens like phytohemagglutinin (PHA) to activate peripheral blood mononuclear cells (PBMCs) .
  • Dosage : Titrate IL-2 concentrations (e.g., 0.03–0.25 ng/mL) to determine ED50 values for proliferation .
  • Controls : Include unstimulated cells and cytokine-free conditions to establish baseline proliferation.
  • Replicates : Perform triplicate measurements to account for biological variability .

Q. What statistical approaches are recommended for analyzing IL-2 data in preclinical studies?

  • Answer:

  • Parametric tests : Use Student’s t-test for paired samples or one-way ANOVA with Bonferroni correction for multiple comparisons .
  • Non-parametric tests : Apply Mann-Whitney U-test for non-normal distributions (e.g., skewed IL-2 serum levels) .
  • Correlation analysis : Spearman’s coefficient for non-linear relationships (e.g., IL-2 vs. cognitive function scores) .

Advanced Research Questions

Q. What strategies can resolve contradictions in IL-2 signaling data across T-cell subsets?

  • Answer:

  • Subset isolation : Use fluorescence-activated cell sorting (FACS) to separate naïve, memory, and regulatory T-cells for subset-specific analysis .
  • Pathway inhibition : Block confounding factors like reactive oxygen species (ROS) or MAPK pathways to isolate IL-2-specific effects .
  • Meta-analysis : Compare datasets across studies using standardized units (e.g., pg/mL) and adjust for variables like sample storage conditions .

Q. How can IL-2’s dual role in immune activation and tolerance be modeled in vitro?

  • Answer:

  • Co-culture systems : Combine T-cells with antigen-presenting cells (APCs) and titrate IL-2 to mimic physiological vs. supraphysiological conditions .
  • Cytokine combinations : Test IL-2 with TGF-β or IL-15 to study differentiation into effector vs. regulatory T-cells .
  • Dose-response assays : Use GMP-grade IL-2 to ensure lot-to-lot consistency in activity assays .

Q. What methodologies improve reproducibility in longitudinal IL-2 studies involving human participants?

  • Answer:

  • Sample handling : Store serum/plasma at -80°C to prevent cytokine degradation .
  • Blinding : Ensure lab technicians are blinded to participant groups to reduce bias .
  • Reagent validation : Use GMP-grade IL-2 with CE-SDS analysis to confirm purity (>95%) and monomeric structure .

Q. How can researchers address ethical challenges in clinical studies measuring IL-2 in vulnerable populations?

  • Answer:

  • Participant selection : Clearly define inclusion/exclusion criteria (e.g., age, comorbidities) and obtain informed consent .
  • Data integrity : Adhere to ICH guidelines for data retention and avoid unauthorized alterations to participant records .
  • Ethical oversight : Submit protocols to institutional review boards (IRBs) for approval, emphasizing risks/benefits of blood draws .

Methodological Best Practices

  • Experimental replication : Include technical and biological replicates to validate findings .
  • Literature review : Use databases like PubMed to identify knowledge gaps (e.g., IL-2’s role in neurodegenerative diseases) .
  • Protocol transparency : Detail methods in supplementary materials to enable replication (e.g., ELISA step-by-step protocols) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。